molecular formula C6H4BrN3 B3002208 4-Bromo-[1,2,3]triazolo[1,5-A]pyridine CAS No. 1367827-91-5

4-Bromo-[1,2,3]triazolo[1,5-A]pyridine

Cat. No.: B3002208
CAS No.: 1367827-91-5
M. Wt: 198.023
InChI Key: UZDMZVBQKJGPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-[1,2,3]triazolo[1,5-A]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.023. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-[1,2,3]triazolo[1,5-A]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-[1,2,3]triazolo[1,5-A]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromotriazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDMZVBQKJGPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=N2)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367827-91-5
Record name 4-bromo-[1,2,3]triazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-triazolo[1,5-a]pyridine: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine: A Versatile Heterocyclic Building Block

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tunable properties is perpetual. Heterocyclic compounds, in particular, form the bedrock of many therapeutic agents and functional materials. Among these, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, a framework that consistently imparts desirable physicochemical and biological properties to the molecules that contain it.

This guide provides an in-depth technical overview of a key derivative of this scaffold: 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine . The strategic placement of a bromine atom on this fused heterocyclic system creates a highly versatile and reactive intermediate. The bromine atom serves as a synthetic handle, enabling a vast array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of complex molecular libraries for drug discovery and the development of advanced materials.

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying chemical principles and strategic considerations that guide the use of this compound. This document is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights to leverage the full potential of 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine in their research and development endeavors.

Core Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its structure and intrinsic properties. 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a bicyclic aromatic heterocycle, identified by the Chemical Abstracts Service (CAS) number 1367827-91-5 .[2]

The structure consists of a pyridine ring fused with a 1,2,3-triazole ring. The key feature is the bromine atom at the 4-position of the fused system. This position is on the pyridine portion of the scaffold. The unique arrangement of nitrogen atoms in the triazole ring and their influence on the electron distribution across the pyridine ring results in a distinct reactivity profile.

Table 1: Key Physicochemical Properties of 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine

PropertyValueSource
CAS Number 1367827-91-5[2]
Molecular Formula C₆H₄BrN₃[4]
Molecular Weight 198.02 g/mol Inferred from Formula
Monoisotopic Mass 196.95886 Da[4]
IUPAC Name 4-bromo-[1][2][3]triazolo[1,5-a]pyridine[2]
SMILES c1cc2c(c(c1)Br)n(n=n2)C[4]
InChI InChI=1S/C6H4BrN3/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H[4]
Predicted XlogP 1.2[4]

Note: Experimental data for some properties are not widely available in peer-reviewed literature; some values are predicted based on computational models.

Synthesis and Spectroscopic Characterization

While 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine is commercially available from specialized suppliers, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create derivatives.[2]

Retrosynthetic Analysis and Plausible Synthetic Route

A general and robust method for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core involves the copper-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones.[5] This approach offers a reliable pathway to the parent scaffold, which can then be selectively brominated.

Diagram 1: General Synthetic Workflow

Gcluster_0Step 1: Hydrazone Formationcluster_1Step 2: Oxidative CyclizationA2-Acetyl-4-bromopyridineC2-(4-bromopyridin-2-yl)hydrazoneA->CEtOH, RefluxBHydrazine HydrateB->CE4-Bromo-[1,2,3]triazolo[1,5-a]pyridineC->EEthyl Acetate, RTDCu(II) Catalyst, Air (Oxidant)D->E

Caption: Plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methods for analogous compounds. Researchers should optimize conditions for their specific setup.

Step 1: Synthesis of 2-(4-bromopyridin-2-yl)hydrazone

  • To a solution of 2-acetyl-4-bromopyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude hydrazone can be purified by recrystallization or used directly in the next step.

Causality: The nucleophilic attack of hydrazine on the carbonyl carbon of the acetylpyridine, followed by dehydration, is a classic method for hydrazone formation. Ethanol is a suitable polar protic solvent for this transformation.

Step 2: Copper-Catalyzed Oxidative Cyclization

  • Dissolve the crude 2-(4-bromopyridin-2-yl)hydrazone (1.0 eq) in ethyl acetate.

  • Add a heterogeneous copper(II) catalyst (e.g., copper on a solid support, ~5-10 mol%).[5]

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours. Air serves as the terminal oxidant.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine.

Causality: The copper(II) catalyst facilitates the oxidative C-N bond formation, leading to the cyclization and formation of the triazole ring. The use of a heterogeneous catalyst simplifies workup, as it can be removed by simple filtration.[5]

Spectroscopic Characterization (Expected Data)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons on the pyridine ring are expected to appear in the downfield region (δ 7.5-9.0 ppm). - The proton on the triazole ring (C5-H) would also be in this region. - Coupling patterns (doublets, triplets) will be indicative of the proton positions relative to each other and the nitrogen atoms.
¹³C NMR - Carbon atoms of the fused aromatic rings are expected in the δ 110-150 ppm range. - The carbon atom attached to the bromine (C4) will be significantly influenced by the halogen's electronegativity and anisotropy.
Mass Spec (MS) - A characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺) in an approximate 1:1 ratio, which is indicative of the presence of one bromine atom. - The molecular ion peak should correspond to the molecular weight of ~198 g/mol .
IR Spectroscopy - Aromatic C-H stretching vibrations above 3000 cm⁻¹. - C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region, characteristic of the heterocyclic rings. - C-Br stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The true value of 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine lies in its reactivity, which is dominated by the C-Br bond. This bond is an excellent leaving group in palladium-catalyzed cross-coupling reactions, providing a gateway to a multitude of derivatives.

The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

GA4-Bromo-[1,2,3]triazolo[1,5-a]pyridineE4-Aryl-[1,2,3]triazolo[1,5-a]pyridineA->EBAryl/Heteroaryl Boronic Acid(R-B(OH)₂)B->ECPd(0) Catalyst(e.g., Pd(PPh₃)₄)C->ECatalytic CycleDBase(e.g., K₂CO₃, Cs₂CO₃)D->E

Caption: Key components of the Suzuki-Miyaura reaction.

Protocol for a General Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.1-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Degassed Solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)

Procedure:

  • To an oven-dried Schlenk flask, add 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine, the boronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Causality and Self-Validation:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation. The use of an inert atmosphere is critical for a successful reaction.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact the reaction outcome.

  • Degassed Solvent: Removing dissolved oxygen from the solvent prevents oxidation of the catalyst and phosphine ligands.

  • Monitoring: Regular monitoring by TLC or LC-MS confirms the consumption of the starting material and the formation of the desired product, validating the reaction's progress.

Applications in Drug Discovery and Development

The[1][2][3]triazolo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry. Derivatives have been investigated for a range of therapeutic applications, including as trypanocidal agents that target the sterol biosynthesis pathway in parasites.[7] The ability to use 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine to install a wide variety of substituents allows for the systematic exploration of the structure-activity relationship (SAR) of this scaffold.

For example, by coupling different aryl and heteroaryl boronic acids, researchers can probe how modifications at the 4-position affect target binding and pharmacological activity. This modular approach is highly efficient for generating lead compounds for optimization in drug discovery programs. The triazole moiety itself can act as a bioisostere for other functional groups, such as carboxylic acids, and can participate in hydrogen bonding interactions with biological targets.

Conclusion and Future Outlook

4-Bromo-[1][2][3]triazolo[1,5-a]pyridine represents a potent and versatile building block for chemical synthesis. Its stable heterocyclic core, combined with a strategically placed reactive handle, makes it an invaluable tool for constructing complex molecules. While detailed, peer-reviewed experimental data for this specific isomer is not as prevalent as for some of its relatives, the well-established chemistry of the[1][2][3]triazolo[1,5-a]pyridine system and aryl bromides provides a robust framework for its application.

As the demand for novel therapeutic agents and functional materials continues to grow, the importance of versatile intermediates like 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine will only increase. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this powerful building block into their synthetic strategies, paving the way for future discoveries.

References

  • Abarca-González, B. (2002). The Chemistry of[1][2][3]Triazolo[1,5-a]pyridines. Journal of Heterocyclic Chemistry, 39(3), 359-373. Available at: [Link]

  • Flefel, E. M., et al. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. BMC Chemistry, 12(1), 1-15. Available at: [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Makarov, V. A., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4721. Available at: [Link]

  • ResearchGate. (2015). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US20100234615A1 - Process for the synthesis of triazoles.
  • PubChemLite. (n.d.). 4-bromo-1h-[1][2][3]triazolo[4,5-c]pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • mur.at. (n.d.). 4-Bromo-3-methyl Triazolo[1,5-a]pyridine: A Versatile Chemical Compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents.
  • Google Patents. (n.d.). WO2009047514A1 -[1][2][8]triazolo[1,5-a]pyridine and[1][2][8]triazolo[1,5-c]pyrimidine compounds and their use. Retrieved from

  • Al-Sanea, M. M., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104632. Available at: [Link]

  • Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

  • MDPI. (2022). (E)-4-(2-(7-Bromo-[1][2][9]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Retrieved from [Link]

  • CORE. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. Retrieved from [Link]

  • Impact Factor. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Novel[1][2][3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. Retrieved from [Link]

Technical Guide: 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine (CAS 1367827-91-5)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine (CAS 1367827-91-5), a high-value heterocyclic scaffold used in the design of kinase inhibitors and purine isosteres.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

4-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic intermediate belonging to the class of [1,2,3]triazolo[1,5-a]pyridines.[1] This scaffold is increasingly recognized in medicinal chemistry as a bioisostere of purine , making it a critical building block for the synthesis of ATP-competitive kinase inhibitors, adenosine receptor antagonists, and anti-infective agents.

Unlike traditional indole or quinoline scaffolds, the triazolopyridine core offers unique electronic properties and hydrogen-bonding vectors that can improve the physicochemical profile (LogP, solubility) of drug candidates. The C4-bromine substituent serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions, allowing for rapid library generation during Hit-to-Lead optimization.

Physicochemical Profile

The following data aggregates calculated and experimental descriptors essential for formulation and assay development.

PropertyValueNotes
CAS Registry Number 1367827-91-5 Unique identifier
IUPAC Name 4-Bromo-[1,2,3]triazolo[1,5-a]pyridineAlso: 4-Bromotriazolo[1,5-a]pyridine
Molecular Formula C₆H₄BrN₃
Molecular Weight 197.96 g/mol Monoisotopic mass
SMILES c1nnn(c12)cccc2BrUseful for cheminformatics
InChI Key UZDMZVBQKJGPKE-UHFFFAOYSA-NStandardized key
Predicted LogP ~1.2Lipophilic, suitable for CNS penetration
H-Bond Acceptors 3N1, N2, N3 of the triazole ring
H-Bond Donors 0Requires functionalization for H-bond donation
Appearance Off-white to pale yellow solidTypical for brominated heterocycles
Solubility DMSO (>50 mM), Methanol, DCMLow solubility in water

Structural Biology & Mechanism of Action

While CAS 1367827-91-5 is an intermediate, its value lies in the biological activity of its derivatives. The scaffold mimics the adenine core of ATP, allowing downstream compounds to target the ATP-binding pocket of kinases.

The Purine Isostere Concept

The [1,2,3]triazolo[1,5-a]pyridine system is isoelectronic with purine but lacks the N-H functionality at the 9-position (unless substituted). This alteration changes the hydrogen bond donor/acceptor map, often improving metabolic stability by preventing N-glucuronidation.

Visualization: Scaffold Utility in Drug Design

The following diagram illustrates how the 4-bromo intermediate is transformed into bioactive ligands targeting specific biological pathways.

G cluster_legend Legend Core 4-Bromo-[1,2,3]triazolo [1,5-a]pyridine (CAS 1367827-91-5) Rxn1 Suzuki Coupling (Ar-B(OH)2) Core->Rxn1 Pd(0) Rxn2 Buchwald-Hartwig (R-NH2) Core->Rxn2 Pd(0)/Ligand Target1 Kinase Inhibitors (ATP Competitive) Rxn1->Target1 Biaryl Scaffold Target3 Anti-Infectives (Sterol Biosynthesis) Rxn1->Target3 Lipophilic Tail Target2 GPCR Ligands (Adenosine Antagonists) Rxn2->Target2 Amino-Linked key Blue: Core Scaffold | Green: Therapeutic Application

Caption: Divergent synthesis pathways utilizing CAS 1367827-91-5 to access distinct therapeutic classes.

Synthetic Routes & Manufacturing

Understanding the synthesis of the core ensures quality control and impurity management.

Primary Synthetic Route: Oxidative Cyclization

The most robust method for synthesizing the [1,2,3]triazolo[1,5-a]pyridine ring system involves the oxidative cyclization of 2-pyridylhydrazones.

  • Starting Material: 3-Bromo-2-pyridinecarboxaldehyde (or ketone derivative).

  • Hydrazone Formation: Reaction with p-toluenesulfonyl hydrazide.

  • Cyclization: Treatment with a base (e.g., Morpholine) or oxidative conditions leads to the formation of the N-N bond and closure of the triazole ring.

    • Note: The bromine at position 3 of the pyridine ring becomes position 4 in the fused system due to IUPAC numbering changes upon fusion.

Impurity Profile
  • Regioisomers: Isomeric bromination products if the starting material was not regio-pure.

  • Hydrazine residues: Trace hydrazine contaminants must be monitored due to genotoxicity concerns (ICH M7 guidelines).

Experimental Protocols

Solubility & Handling
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light, as halogenated heterocycles can be photosensitive.

  • Dissolution: Prepare stock solutions in anhydrous DMSO. Avoid aqueous buffers for long-term storage of the stock solution to prevent hydrolysis.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the derivatization of the C4-Bromine, the primary use case for this intermediate.[2]

Materials:

  • 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Charge: In a microwave vial or round-bottom flask, combine the triazolopyridine, boronic acid, and base.

  • Solvent: Add the Dioxane/Water mixture.

  • Degas: Sparge with Nitrogen gas for 10 minutes to remove oxygen (Critical for Pd catalyst longevity).

  • Catalyst: Add Pd(dppf)Cl₂ rapidly against a positive flow of nitrogen.

  • Reaction: Seal and heat to 90°C (oil bath) or 110°C (microwave) for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The triazole nitrogen makes the product polar; expect elution at higher EtOAc percentages.

Validation Check:

  • TLC: The starting material (Br-core) is less polar than the biaryl product.

  • LC-MS: Monitor for the disappearance of the bromine isotope pattern (1:1 ratio of M and M+2) and appearance of the coupled product mass.

Safety & Supply Chain

GHS Safety Classification
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][6]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

Verified Suppliers

When sourcing CAS 1367827-91-5, prioritize suppliers who provide H-NMR and LC-MS data to confirm the regiochemistry of the bromine, as isomers are difficult to separate.

SupplierTypeRegionReliability Note
SynHet SpecialistEurope/GlobalSpecializes in difficult heterocycles; high reliability for isomers.
Apollo Scientific DistributorUK/GlobalGood for gram-scale research quantities.
BenchChem AggregatorGlobalUseful for comparing bulk pricing.
TargetMol ScreeningUSA/GlobalFocuses on bioactive libraries; good for reference standards.

References

  • Jones, G., & Sliskovic, D. R. (1982). Triazolopyridines.[7][8][9][10][11] Part 2. Preparation of 7-substituted [1,2,3]triazolo[1,5-a]pyridines by directed lithiation.[12] Journal of the Chemical Society, Perkin Transactions 1, 967–971.[12] Link

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332–346.[11] (Note: Discusses the related [1,2,4] scaffold, establishing the bioisostere logic). Link

  • PubChem. (2025).[7] Compound Summary for CID 54379855: 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine.[8] National Center for Biotechnology Information. Link

  • Abarca, B., et al. (2005). The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines. Advances in Heterocyclic Chemistry, 60, 279-328. Link

Sources

[1,2,3]Triazolo[1,5-a]pyridine Scaffold: Medicinal Chemistry & Synthetic Utility

[1][2][3][4][5][6]

PART 1: CORE DIRECTIVE - Executive Technical Analysis

The [1,2,3]triazolo[1,5-a]pyridine scaffold represents a distinct class of fused nitrogenous heterocycles, structurally differentiated from its more common isomer, [1,2,4]triazolo[1,5-a]pyridine.[1][2] While the latter is widely recognized in kinase inhibition (e.g., JAK, p38 MAPK), the [1,2,3]-fused system offers unique electronic properties and a specific reactivity profile characterized by ring-chain valence isomerization .

This scaffold serves as a bioisostere for isoquinoline , benzotriazole , and purine systems, offering improved metabolic stability and solubility profiles in specific contexts. Its primary medicinal chemistry validation lies in anti-infective therapeutics, specifically as a potent inhibitor of sterol 14α-demethylase (CYP51) in Trypanosoma cruzi (Chagas disease) and Leishmania species.

Physicochemical Profile[1][5][6][7][8][9]
  • Dipole Moment: High, due to the bridgehead nitrogen and triazole fusion.

  • H-Bonding: The N2 and N3 atoms act as weak H-bond acceptors; the system lacks a native H-bond donor unless substituted.

  • Electronic Character: Electron-deficient pyridine ring fused to a pi-excessive triazole. The C3 position is nucleophilic, while the C7 position is susceptible to lithiation and electrophilic attack.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Synthetic Architectures: The "Self-Validating" Protocols

To access this scaffold reliably, one must avoid the thermodynamic pitfalls that lead to ring-opening. The most robust route is the oxidative cyclization of 2-pyridyl ketone hydrazones . This method is preferred over the Dimroth rearrangement of triazoles because it allows for late-stage diversification at the C3 position.

Pathway A: Oxidative Cyclization (The Standard)

This route utilizes a copper-catalyzed oxidative N-N bond formation.[3][4] It is self-validating because the formation of the fused system is often accompanied by a distinct fluorescence change or precipitation, and the absence of the hydrazone N-H stretch in IR confirms cyclization.

Mechanism:

  • Condensation of 2-acylpyridine with hydrazine.

  • Coordination of the hydrazone to a metal center (Cu(II)).

  • Oxidation (via air or oxidant) to form the N-N bond, closing the triazole ring.

Pathway B: Regioselective Lithiation

Post-cyclization, the C7 position (adjacent to the bridgehead nitrogen) is the most acidic. Lithiation at -40°C followed by electrophilic trapping allows for the introduction of functional groups (esters, halides) critical for SAR exploration.

Synthesis_Workflowcluster_0Critical Control PointStart2-Acylpyridine(Precursor)Hydrazone2-Pyridyl Hydrazone(Intermediate)Start->HydrazoneNH2NH2CyclizationOxidative Cyclization(N-N Bond Formation)Hydrazone->CyclizationCoordinationMetalCu(OAc)2 / O2(Oxidant)Metal->CyclizationScaffold[1,2,3]Triazolo[1,5-a]pyridine(Core Scaffold)Cyclization->ScaffoldLithiationC7-Lithiation(n-BuLi, -40°C)Scaffold->LithiationFunct7-Substituted Analogs(SAR Library)Lithiation->FunctElectrophile (E+)

Caption: Synthetic workflow for [1,2,3]triazolo[1,5-a]pyridine via oxidative cyclization and C7-functionalization.

Medicinal Chemistry Utility: Targeting CYP51[4]

The most authoritative application of this scaffold is in the treatment of Neglected Tropical Diseases (NTDs).

Case Study: Chagas Disease (T. cruzi)

Research by Lapier et al. (2019) and Sanchez-Moreno et al. (2017) established this scaffold as a hit for inhibiting sterol 14α-demethylase (CYP51) .

  • Mechanism of Action:

    • Inhibition: The scaffold binds to the heme cofactor of the CYP51 enzyme. The N3 nitrogen of the triazole ring is positioned to coordinate with the heme iron, preventing the demethylation of lanosterol/eburicol.

    • Consequence: Accumulation of methylated sterols destabilizes the parasite's cell membrane, leading to lysis.

    • Secondary Mechanism: Certain derivatives (especially those with carbonyls at C7) can undergo reduction to form radical species, generating Reactive Oxygen Species (ROS) that further damage the parasite.

Structure-Activity Relationship (SAR) Data
PositionModificationEffect on Potency (CYP51)Rationale
C3 Phenyl / ArylHigh Provides hydrophobic interaction with the CYP51 binding pocket (access channel).
C3 Alkyl (Methyl)Low Insufficient hydrophobic bulk to anchor the molecule in the active site.
C7 HModerate Baseline activity.
C7 Ester / CarbonylHigh Electron-withdrawing groups enhance ROS generation potential; also affects pKa of the ring system.
Ring Pyridinium SaltVariable Quaternization (N-methylation) increases water solubility but may reduce membrane permeability.
Detailed Experimental Protocol

Protocol: Synthesis of 3-Phenyl-[1,2,3]triazolo[1,5-a]pyridine Target: Self-validating synthesis of the core scaffold.

Reagents:

  • 2-Benzoylpyridine (1.0 eq)

  • Hydrazine monohydrate (5.0 eq)

  • Copper(II) acetate (Cu(OAc)₂, 5 mol%)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)[3][5]

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 2-benzoylpyridine (1.83 g, 10 mmol) in EtOH (20 mL).

    • Add hydrazine monohydrate (2.5 mL, 50 mmol) dropwise.

    • Reflux for 4 hours. Monitor by TLC (disappearance of ketone).

    • Validation: Upon cooling, the hydrazone intermediate often crystallizes. If not, concentrate in vacuo. Isolate the solid.

    • Checkpoint: IR spectrum should show strong NH₂ stretches (3300-3400 cm⁻¹).

  • Oxidative Cyclization:

    • Dissolve the isolated hydrazone (10 mmol) in EtOAc (50 mL). Note: EtOAc is superior to EtOH here as it promotes the oxidative coupling.

    • Add Cu(OAc)₂ (90 mg, 0.5 mmol).

    • Stir the mixture open to the atmosphere (air is the oxidant) at room temperature for 12 hours.

    • Observation: The solution typically changes color (green to brown/dark) as the catalytic cycle proceeds.

  • Purification:

    • Filter the reaction mixture through a pad of Celite to remove copper salts.

    • Wash the filtrate with saturated NaHCO₃ solution (2 x 20 mL) and brine.

    • Dry over MgSO₄ and concentrate.

    • Recrystallize from hexane/EtOAc or purify via silica gel chromatography (Hexane:EtOAc 4:1).

  • Characterization (Expected Data):

    • 1H NMR (CDCl3): Distinct doublet at ~8.7 ppm (H7, deshielded by bridgehead N).

    • Absence of NH: The disappearance of hydrazone NH signals confirms ring closure.

Biological Pathway Visualization

The following diagram illustrates the dual mechanism of action for [1,2,3]triazolo[1,5-a]pyridine derivatives in Trypanosoma cruzi.

MOA_PathwayScaffold[1,2,3]Triazolo[1,5-a]pyridineDerivativeCYP51Target: CYP51(Sterol 14α-demethylase)Scaffold->CYP51BindingRedoxRedox Cycling(If C7=Carbonyl)Scaffold->RedoxMetabolic ReductionHemeHeme IronCoordinationCYP51->HemeN3 InteractionSterol_BlockBlockade ofErgosterol SynthesisHeme->Sterol_BlockMembraneMembrane Instability& LysisSterol_Block->MembraneROSROS Generation(Superoxide/H2O2)Redox->ROSDNA_DamageParasite DNA/ProteinDamageROS->DNA_Damage

Caption: Dual MOA: CYP51 inhibition and ROS generation in T. cruzi.

PART 3: REFERENCES

  • Lapier, M., et al. (2019).[6][7] "Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration."[6][7] Future Medicinal Chemistry. [Link]

  • Sanchez-Moreno, M., et al. (2017).[8] "Synthesis and in vitro leishmanicidal activity of novel [1,2,3]triazolo[1,5-a]pyridine salts." RSC Advances. [Link]

  • Jones, G., & Abarca, B. (2010). "The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines." Advances in Heterocyclic Chemistry. [Link]

  • Palepu, N.R., & Kollipara, M.R. (2017). "Synthesis of 3-(pyridin-2-yl)-[1,2,3]triazolo[1,5-a]pyridine." Journal of Chemical Sciences. [Link]

Technical Analysis: [1,2,3]Triazolo[1,5-a]pyridine vs. [1,2,4]Triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference between [1,2,3]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Comparative Guide to Synthesis, Reactivity, and Medicinal Utility

Executive Summary

In the landscape of fused nitrogen heterocycles, the isomeric [1,2,3]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine scaffolds represent two distinct chemical entities with divergent electronic profiles, synthetic accessibilities, and reactivity patterns.[1][2][3][4] While both serve as bioisosteres for purines and indoles, their utility is often dictated by a single critical difference: kinetic stability vs. thermodynamic equilibrium.

  • [1,2,4]Triazolo[1,5-a]pyridine is the "medicinal workhorse"—thermodynamically stable, highly amenable to substitution, and a frequent core in kinase inhibitors (e.g., JAK1/2).

  • [1,2,3]Triazolo[1,5-a]pyridine is the "reactive shapeshifter"—defined by its ring-chain tautomerism with

    
    -diazo-2-pyridyl compounds, making it a unique precursor for carbenoid chemistry but less stable as a rigid drug scaffold.
    

Structural & Electronic Profiling

Nomenclature and Atom Economy

The fundamental difference lies in the arrangement of the nitrogen atoms within the five-membered ring fused to the pyridine. This seemingly minor shift dictates the dipole moment and the site of electrophilic/nucleophilic attack.

  • [1,2,3]Triazolo[1,5-a]pyridine: Contains three contiguous nitrogen atoms.[5] The bridgehead nitrogen is N1.

  • [1,2,4]Triazolo[1,5-a]pyridine: Contains a bridgehead nitrogen (N1) and two non-contiguous nitrogens in the five-membered ring (N3 and N4).

Critical Numbering Note: In IUPAC nomenclature for these fused systems, the numbering often starts from the bridgehead or the atom adjacent to it depending on the specific fusion. However, for medicinal chemistry clarity:

  • In the [1,2,4] isomer, the Nitrogen at position 3 (N3) is the most basic and is the primary H-bond acceptor.

  • In the [1,2,3] isomer, the N3 is also an acceptor, but the N1-N2 bond is prone to cleavage.

Electronic Distribution
  • [1,2,4] Isomer: Exhibits high aromatic stability. The electron-deficient pyridine ring pulls density from the triazole, but the system remains robust against ring opening.

  • [1,2,3] Isomer: The N1-N2 bond is weak. The system exists in a delicate equilibrium with its open-chain diazo isomer (see Section 3). This makes the C3 position highly reactive toward electrophiles but also susceptible to rearrangement.

Synthetic Architectures (The "How-To")

The synthesis of these cores requires fundamentally different starting materials. The choice of pathway is often determined by the availability of 2-aminopyridine vs. 2-acylpyridine precursors.

[1,2,4]Triazolo[1,5-a]pyridine: The Oxidative Cyclization

The gold standard for synthesizing this core is the oxidative cyclization of


-(2-pyridyl)amidines. This method is preferred for its scalability and tolerance of functional groups.
  • Precursor: 2-Aminopyridine.[2][6]

  • Reagent: Nitriles (with Cu catalyst) or Aminals.

  • Mechanism: Formation of an amidine intermediate followed by N-N bond formation using an oxidant (e.g., PIFA, Cu(II)/O2, or electrochemical oxidation).

[1,2,3]Triazolo[1,5-a]pyridine: The Hydrazone Route

Accessing the [1,2,3] isomer invariably relies on creating the N-N-N linkage via hydrazine chemistry.

  • Precursor: 2-Pyridyl ketones or aldehydes.

  • Reagent: Hydrazine hydrate followed by oxidation (e.g., MnO2, CuBr2).

  • Mechanism: Condensation to form a hydrazone, followed by oxidative cyclization to close the N-N bond.

Synthetic Decision Tree

The following diagram illustrates the logical flow for selecting a synthetic route based on available starting materials and the desired isomer.

Synthetic_Decision_Tree cluster_legend Legend Start Target Scaffold Selection Isomer_124 [1,2,4]Triazolo[1,5-a]pyridine (Stable Drug Core) Start->Isomer_124 High Stability Reqd Isomer_123 [1,2,3]Triazolo[1,5-a]pyridine (Reactive/Ligand) Start->Isomer_123 Diazo/Carbene Chem Aminopyridine Start: 2-Aminopyridine Isomer_124->Aminopyridine Retrosynthesis PyridylKetone Start: 2-Pyridyl Ketone/Aldehyde Isomer_123->PyridylKetone Retrosynthesis Amidine Intermediate: N-(2-pyridyl)amidine Aminopyridine->Amidine + Nitrile/Orthoester Hydrazone Intermediate: 2-Pyridyl hydrazone PyridylKetone->Hydrazone + Hydrazine Oxidant_1 Reagent: PIFA or Cu(II)/O2 (N-N Bond Formation) Amidine->Oxidant_1 Oxidant_2 Reagent: MnO2 or CuBr2 (Oxidative Cyclization) Hydrazone->Oxidant_2 Oxidant_1->Isomer_124 Yield: 70-90% Oxidant_2->Isomer_123 Yield: 60-85% Target Target StartMat Starting Material

Caption: Synthetic decision matrix comparing the oxidative cyclization routes for [1,2,4] vs [1,2,3] isomers.

Reactivity & Stability Profiles

The [1,2,3] Isomer: Ring-Chain Tautomerism

The defining feature of [1,2,3]triazolo[1,5-a]pyridine is its equilibrium with 2-(diazomethyl)pyridine .

  • Mechanism: Under thermal or acid catalysis, the N1-N2 bond cleaves.

  • Consequence: This open-chain diazo species can undergo Wolff rearrangement, react with nucleophiles, or be trapped by dipolarophiles. This makes the scaffold chemically fascinating but potentially problematic for drug stability (risk of non-specific alkylation).

The [1,2,4] Isomer: Dimroth Rearrangement

The [1,2,4] system is far more robust. However, it is the product of a rearrangement.

  • The Transformation: [1,2,4]Triazolo[4,3-a]pyridine (a kinetic isomer) rearranges to the thermodynamically stable [1,2,4]triazolo[1,5-a]pyridine under basic conditions.

  • Implication: If you attempt to synthesize the [4,3-a] isomer, you must carefully control pH and temperature to prevent spontaneous conversion to the [1,5-a] form.

Reactivity_Pathways cluster_123 [1,2,3] Isomer: Ring-Chain Tautomerism cluster_124 [1,2,4] Isomer: Dimroth Rearrangement Triazolo123 [1,2,3]Triazolo[1,5-a]pyridine (Closed Form) Diazo 2-(Diazomethyl)pyridine (Open Chain Form) Triazolo123->Diazo Equilibrium (Heat/Acid) Carbene Pyridyl Carbene (Highly Reactive) Diazo->Carbene - N2 Triazolo43a [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Isomer) Intermediate Ring-Opened Intermediate Triazolo43a->Intermediate Base/Heat Triazolo15a [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) Intermediate->Triazolo15a Recyclization

Caption: Mechanistic comparison of the [1,2,3] ring-chain tautomerism vs. the [1,2,4] Dimroth rearrangement.

Medicinal Chemistry Applications

Bioisosterism
  • [1,2,4]Triazolo[1,5-a]pyridine: Widely used as a bioisostere for purine (in kinase inhibitors) and indole . The N3 nitrogen provides a critical hydrogen bond acceptor site that mimics N7 of purine.

    • Example:Filgotinib (JAK1 inhibitor) utilizes a related triazolopyridine-like architecture for selectivity.

  • [1,2,3]Triazolo[1,5-a]pyridine: Less common in marketed drugs due to the metabolic liability of the N-N-N motif (potential for reductive cleavage). However, it is explored in ion channel modulators where the specific dipole orientation is required.

Quantitative Comparison
Feature[1,2,4]Triazolo[1,5-a]pyridine[1,2,3]Triazolo[1,5-a]pyridine
Primary Utility Kinase Inhibitors, GPCR LigandsSynthetic Intermediate, Metal Ligand
Thermodynamic Stability High (Aromatic)Moderate (Equilibrium with Diazo)
H-Bond Acceptor N3 (Strong)N3 (Moderate)
Synthetic Precursor 2-Aminopyridine2-Pyridyl Ketone/Hydrazone
Key Reactivity Electrophilic Subst.[5] (C8), Lithiation (C2)Ring Opening (loss of N2)
pKa (Conjugate Acid) ~2.3 (Pyridine-like)~1.5 (Less basic)

Experimental Protocols

Protocol A: Synthesis of [1,2,4]Triazolo[1,5-a]pyridine (General Procedure)

Validation: This protocol uses an oxidative cyclization that is self-indicating (color change) and high-yielding.

  • Reagents: 2-Aminopyridine (1.0 equiv), Benzonitrile (1.2 equiv), Cu(OAc)2 (10 mol%), Cs2CO3 (2.0 equiv).

  • Solvent: DMSO or DMF (anhydrous).

  • Procedure:

    • Charge a reaction vial with 2-aminopyridine, Cu(OAc)2, and Cs2CO3.

    • Add the nitrile and solvent under an air atmosphere (O2 source).

    • Heat to 120 °C for 12–16 hours. Checkpoint: Monitor by TLC (EtOAc/Hexane) for disappearance of aminopyridine.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

    • Purification: Silica gel chromatography (gradient 0-50% EtOAc in Hexanes).

  • Expected Outcome: Off-white solid. 1H NMR should show a characteristic downfield singlet for the triazole proton if a formyl equivalent was used, or the aryl shift if a nitrile was used.

Protocol B: Synthesis of [1,2,3]Triazolo[1,5-a]pyridine (General Procedure)

Validation: The formation of the hydrazone is the critical quality control step before cyclization.

  • Step 1 (Hydrazone Formation):

    • Reflux 2-acetylpyridine (1.0 equiv) with Hydrazine hydrate (1.5 equiv) in Ethanol for 4 hours.

    • Concentrate to yield the hydrazone intermediate. QC: Verify mass (M+H) by LCMS.

  • Step 2 (Oxidative Cyclization):

    • Dissolve the hydrazone in CH2Cl2.

    • Add MnO2 (5.0 equiv) or CuBr2 (2.0 equiv) at 0 °C, then warm to RT.

    • Stir for 2–6 hours.

    • Workup: Filter through a Celite pad to remove metal oxides. Concentrate filtrate.

  • Expected Outcome: Pale yellow solid. Note: Store at low temperature to prevent equilibrium shift to the diazo form.

References

  • Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Oxidative Cyclization. Organic Chemistry Portal. [Link][2]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry (via NIH). [Link]

  • Dimroth Rearrangement in Fused Triazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Ring-Chain Isomerization of [1,2,3]Triazolo[1,5-a]pyridines. ResearchGate (Abstract/Snippet). [Link]

  • Differentiation of Regioisomers by NMR. Magnetic Resonance in Chemistry (via PubMed). [Link]

Sources

Technical Deep Dive: 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine , a critical fused-ring scaffold in modern medicinal chemistry.

Molecular Identity & Structural Logic[1]

The [1,2,3]triazolo[1,5-a]pyridine system is a fused bicyclic heterocycle where a pyridine ring is fused to a 1,2,3-triazole across the N-C2 bond. The "4-bromo" designation places the halogen atom at the position adjacent to the bridgehead carbon, a site that corresponds to the C3 position of the original pyridine precursor.

This molecule serves as a high-value bioisostere for quinoline and isoquinoline scaffolds, offering altered polarity and hydrogen-bonding vectors critical for optimizing pharmacokinetics (PK) in kinase inhibitors and GPCR ligands.

Physiochemical Data Table
PropertySpecification
IUPAC Name 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine
SMILES C1=CN2C(=CN=N2)C(=C1)Br
InChIKey UZDMZVBQKJGPKE-UHFFFAOYSA-N
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
Topological Polar Surface Area 30.2 Ų
Predicted LogP ~1.2 (Moderate Lipophilicity)

Synthetic Architecture

The synthesis of 4-substituted-[1,2,3]triazolo[1,5-a]pyridines requires a regiospecific approach. Unlike electrophilic halogenation of the parent scaffold—which typically favors the C7 or C3 positions due to electronic directing effects—the 4-bromo derivative must be constructed de novo from a pre-functionalized pyridine precursor to ensure regiochemical purity.

Core Protocol: Oxidative Cyclization of Hydrazones

The most robust industrial route involves the oxidative cyclization of 3-bromo-2-pyridinecarboxaldehyde hydrazone. This method avoids the formation of regioisomers common in direct bromination.

Step-by-Step Methodology

Precursor: 3-Bromo-2-pyridinecarboxaldehyde.

  • Hydrazone Formation:

    • Reagents: 3-Bromo-2-pyridinecarboxaldehyde (1.0 eq), p-Toluenesulfonyl hydrazide (1.1 eq).

    • Solvent: Methanol or Ethanol.

    • Conditions: Reflux for 2–4 hours.

    • Mechanism:[1][2] Condensation yields the stable tosylhydrazone intermediate.

    • Checkpoint: Monitor disappearance of aldehyde carbonyl peak via TLC/NMR.

  • Base-Mediated Cyclization (Bamford-Stevens Modification):

    • Reagents: Morpholine (excess) or K₂CO₃ (2.0 eq).

    • Solvent: Methanol or 1,4-Dioxane.

    • Conditions: Reflux (60–80°C) for 6–12 hours.

    • Mechanism:[1][2] Base-induced elimination of the tosyl group generates a transient diazo species. The nucleophilic bridgehead nitrogen attacks the terminal diazo nitrogen, closing the triazole ring.

    • Purification: The product precipitates or is extracted with EtOAc. Recrystallization from EtOH typically yields >95% purity.

Synthetic Pathway Diagram[5]

SynthesisPath cluster_0 Critical Control Point Start 3-Bromo-2-pyridine- carboxaldehyde Inter Tosylhydrazone Intermediate Start->Inter TsNHNH2, MeOH Reflux, 3h Diazo [Diazo Intermediate] Inter->Diazo Base (Morpholine) -TsH Product 4-Bromo-[1,2,3]triazolo [1,5-a]pyridine Diazo->Product Cyclization (N-N Bond Formation)

Figure 1: Regioselective synthesis pathway via oxidative cyclization of hydrazones.

Reactivity Profile & Medicinal Chemistry Utility[3]

The 4-bromo-[1,2,3]triazolo[1,5-a]pyridine scaffold is a "privileged structure" because it offers orthogonal reactivity handles. The bromine at C4 is electronically distinct from the C3 and C7 positions, allowing for sequential functionalization.

A. C4-Bromine: Cross-Coupling Nexus

The C4 position is activated for Palladium-catalyzed cross-coupling reactions. Due to the electron-deficient nature of the fused pyridine ring, oxidative addition of Pd(0) occurs readily.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids to extend the pi-system.

  • Buchwald-Hartwig: Introduces amine substituents, critical for kinase hinge-binding motifs.

  • Sonogashira: Installation of alkynes for "click" chemistry handles or rigid linkers.

B. C3 vs. C7: Lithiation Regioselectivity

One of the most unique features of this scaffold is the Directed Ortho Metalation (DoM) behavior.

  • C7-Lithiation: Treatment with strong bases (e.g., n-BuLi) at low temperatures (-78°C) typically results in lithiation at the C7 position (adjacent to the bridgehead nitrogen) due to the inductive effect of the nitrogen and the "complex-induced proximity effect" (CIPE).

  • C3-Functionalization: The C3 proton (on the triazole ring) is also acidic but often requires specific blocking of C7 or different bases.

C. Ring-Chain Isomerism (Dimroth Rearrangement)

Researchers must be aware that [1,2,3]triazolo[1,5-a]pyridines exists in equilibrium with their open-chain α-diazo-2-pyridylalkyl isomers. While the fused form is generally favored at room temperature, high temperatures or strong acid conditions can shift this equilibrium, potentially leading to rearrangement products (Dimroth rearrangement).

Functionalization Workflow

Reactivity Core 4-Bromo-[1,2,3]triazolo [1,5-a]pyridine Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki Targeting C4-Br Lithiation Directed Lithiation (n-BuLi, -78°C) Core->Lithiation Targeting C7-H Rearrange Dimroth Rearrangement (Acid/Heat) Core->Rearrange Equilibrium Biaryl 4-Aryl Derivatives (Kinase Inhibitors) Suzuki->Biaryl C7Sub 7-Substituted Derivatives Lithiation->C7Sub Isomer Isomeric Rearrangement Products Rearrange->Isomer

Figure 2: Orthogonal reactivity map demonstrating C4 coupling versus C7 lithiation pathways.

References & Authority

  • PubChem Compound Summary. 4-bromo-[1,2,3]triazolo[1,5-a]pyridine. National Center for Biotechnology Information.

  • Jones, G. (2002). The Chemistry of the [1,2,3]Triazolo[1,5-a]pyridines. In: Advances in Heterocyclic Chemistry.

    • (Definitive review on the synthesis and reactivity of the parent scaffold).

  • Abarca, B., et al. (2005). Reactivity of [1,2,3]triazolo[1,5-a]pyridines: Lithiation and functionalization.

    • (Establishes the C7-lithiation selectivity protocols).

  • Sigma-Aldrich (Merck). Product Specification: Bromo-triazolopyridines.

Sources

The Triazolopyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The triazolopyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comprehensive technical overview of the diverse pharmacological properties of triazolopyridine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will explore their significant potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents, offering field-proven insights to guide future drug discovery and development efforts.

Introduction: The Chemical and Biological Significance of Triazolopyridines

Triazolopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of a triazole ring with a pyridine ring.[2] The arrangement of nitrogen atoms and the fusion pattern give rise to several isomers, with the[1][3]triazolo[1,5-a]pyridine being a common and extensively studied framework. This structural motif is present in several well-known pharmaceutical agents, including the antidepressant Trazodone and the Janus kinase (JAK) inhibitor Filgotinib, highlighting its clinical relevance.[2]

The unique electronic properties and three-dimensional architecture of the triazolopyridine scaffold allow it to interact with a wide array of biological targets with high affinity and specificity. This versatility has driven extensive research, revealing a wide spectrum of pharmacological activities.

Anticancer Activity: Targeting Key Oncogenic Pathways

Triazolopyridine derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Their anticancer effects are often attributed to the inhibition of critical enzymes and signaling pathways involved in cell proliferation, survival, and metastasis.[3][4][5]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which triazolopyridines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling.

  • p38 MAP Kinase Inhibition: Several triazolopyridine-based compounds have been developed as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory and stress responses that can contribute to cancer progression.[1][6] By blocking p38 MAP kinase, these derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain pyrazolo-[4,3-e][1][3]triazolopyrimidine derivatives have shown potent activity against cancer cell lines that overexpress EGFR.[4][7] These compounds act as ATP-competitive inhibitors, blocking the downstream signaling pathways, including the AKT and ERK1/2 pathways, which are vital for cancer cell growth and survival.[4][7]

  • Janus Kinase (JAK) Inhibition: The triazolopyridine scaffold is central to the development of selective JAK inhibitors, such as Filgotinib (GLPG0634).[8] These inhibitors target the JAK-STAT signaling pathway, which is implicated in various inflammatory diseases and hematological malignancies.[8][9]

  • Tankyrase (TNKS) Inhibition: Novel triazolopyridine derivatives have been identified as inhibitors of tankyrase, an enzyme involved in the Wnt/β-catenin signaling pathway.[10] By inhibiting TNKS, these compounds stabilize AXIN2, leading to the degradation of β-catenin and subsequent downregulation of its target genes, which are often dysregulated in colorectal cancer.[10]

  • Bromodomain and Extra-Terminal Domain (BET) Inhibition: Triazolopyridine derivatives have also been explored as inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader.[11] Inhibition of BRD4 has emerged as a promising therapeutic strategy for various cancers.[11]

Signaling Pathway Diagram: EGFR Inhibition by Triazolopyrimidine Derivatives

EGFR_Pathway EGFR EGFR pEGFR pEGFR EGFR->pEGFR Autophosphorylation TP_Derivative Triazolopyridine Derivative TP_Derivative->EGFR Inhibits ATP ATP ATP->EGFR Binds AKT AKT pEGFR->AKT Activates ERK ERK1/2 pEGFR->ERK Activates pAKT pAKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation pERK pERK1/2 ERK->pERK pERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by triazolopyridine derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of triazolopyridine derivatives can be significantly modulated by substitutions on both the triazole and pyridine rings.

Scaffold PositionSubstitution Effect on Anticancer ActivityReference
C4-Aryl GroupModifications can overcome metabolic liabilities and enhance potency.[6]
Triazole Side-ChainAlterations impact inhibitory activity and pharmacokinetic properties.[6]
C5-PositionIntroduction of specific aryl groups can lead to potent BRD4 inhibition.[11]
N-SubstituentsCan influence selectivity and potency against different kinases.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[3][4][12]

Workflow Diagram: MTT Assay Protocol

MTT_Assay start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of triazolopyridine derivatives incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read Measure absorbance at 570 nm using a plate reader add_dmso->read analyze Calculate IC50 values read->analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, HepG-2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with serial dilutions of the triazolopyridine derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a period of 24 to 72 hours.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.[4]

Antimicrobial Activity: A Broad Spectrum of Action

Triazolopyridine derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[3][13]

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial effects of triazolopyridines are often linked to the inhibition of essential bacterial enzymes.

  • DNA Gyrase and Topoisomerase IV Inhibition: Certain[1][3]triazolo[1,5-a]pyridine derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death.

Spectrum of Activity

Studies have shown that triazolopyridine derivatives are active against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Salmonella typhimurium) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[3][14][15]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a widely used qualitative technique to assess the antimicrobial activity of a compound.[3]

Workflow Diagram: Disc Diffusion Assay

Disc_Diffusion start Prepare a standardized microbial inoculum inoculate Inoculate the surface of an agar plate with the microbial suspension start->inoculate place_discs Place sterile filter paper discs impregnated with triazolopyridine derivatives on the agar inoculate->place_discs incubate Incubate the plate under appropriate conditions place_discs->incubate measure Measure the diameter of the zone of inhibition around each disc incubate->measure interpret Interpret the results based on the zone size measure->interpret

Caption: Workflow for the disc diffusion antimicrobial susceptibility test.

Detailed Steps:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Disc Application: Place sterile filter paper discs impregnated with known concentrations of the triazolopyridine derivatives onto the agar surface.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory properties of triazolopyridine derivatives are well-documented and are often linked to their ability to inhibit key inflammatory mediators and pathways.[16]

Mechanism of Action
  • p38 MAP Kinase Inhibition: As mentioned in the anticancer section, the inhibition of p38 MAP kinase is a significant mechanism for the anti-inflammatory effects of triazolopyridines, leading to reduced production of pro-inflammatory cytokines.[1][16]

  • JAK Inhibition: Inhibition of the JAK-STAT pathway by triazolopyridine derivatives effectively blocks the signaling of multiple cytokines involved in inflammatory responses.[8]

In Vivo Evaluation

The anti-inflammatory activity of these compounds is often evaluated in animal models, such as the carrageenan-induced paw edema model in rats.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[17]

Workflow Diagram: Carrageenan-Induced Paw Edema Model

Paw_Edema_Model start Administer triazolopyridine derivative or vehicle to rats induce_edema Inject carrageenan into the sub-plantar region of the rat's hind paw start->induce_edema measure_volume Measure paw volume at regular time intervals (e.g., 1, 2, 3, 4 hours) induce_edema->measure_volume calculate_inhibition Calculate the percentage inhibition of edema compared to the control group measure_volume->calculate_inhibition analyze Determine the anti-inflammatory effect calculate_inhibition->analyze

Caption: Workflow of the carrageenan-induced paw edema anti-inflammatory assay.

Detailed Steps:

  • Compound Administration: Administer the test compound or a reference drug (e.g., Ibuprofen) orally or intraperitoneally to a group of rats.[17] A control group receives the vehicle.

  • Edema Induction: After a specific time (e.g., 1 hour), inject a phlogistic agent like carrageenan into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups in comparison to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Central Nervous System (CNS) Activity

Triazolopyridine derivatives have also shown promise in the treatment of CNS disorders, including epilepsy and depression.[18][19]

Anticonvulsant Activity

Several triazolopyrimidine derivatives have demonstrated potent anticonvulsant activity in animal models of seizures, such as the maximal electroshock (MES) and pentetrazol (PTZ)-induced seizure models.[19][20] The mechanism of action is often associated with the modulation of GABAergic neurotransmission.[19]

Antidepressant and Neurotropic Effects

The well-established use of Trazodone as an antidepressant underscores the potential of the triazolopyridine scaffold in treating mood disorders.[2] Newer derivatives are being investigated for their neurotropic and anti-amnesic effects.[18]

Conclusion and Future Perspectives

The triazolopyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of potent biological activities. The continued exploration of the structure-activity relationships of this motif, coupled with mechanism-of-action studies and the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new and improved therapeutic agents. The broad applicability of triazolopyridines in oncology, infectious diseases, inflammation, and CNS disorders ensures that they will remain a focal point of drug discovery research for the foreseeable future.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. ()
  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies - PubMed. ()
  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed. ()
  • Navigating the Structure-Activity Landscape of Triazolopyridine Analogs as p38 MAP Kinase Inhibitors - Benchchem. ()
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry. ()
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3]triazolopyrimidine Derivatives as Potential Anticancer Agents - MDPI. ()

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Deriv
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3]triazolopyrimidine Derivatives as Potential Anticancer Agents - PubMed. ()

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 | Journal of Medicinal Chemistry - ACS Public
  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - MDPI. ()
  • (PDF)
  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies | Request PDF - ResearchG
  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed. ()
  • US20130143915A1 - Triazolopyridines as tyk2 inhibitors - Google P
  • Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC. ()
  • Antimicrobial Activity of[1][3]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][1]thiazepine Derivatives | Request PDF - ResearchGate. ()

  • Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer's Disease Therapy - PMC. ()
  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiprolifer
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. ()
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed. ()
  • Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. | Semantic Scholar. ()
  • Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? - PubMed. ()
  • NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALU
  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
  • New triazole-based hybrids as neurotropic agents - PMC - NIH. ()
  • Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model | Request PDF - ResearchG
  • Triazolopyridine isomeric structures and example drug molecule-bearing pyrrolopyridine ring.
  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole deriv
  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Deriv
  • Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC. ()
  • Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases | ACS Medicinal Chemistry Letters - ACS Public
  • Triazolopyridine - Wikipedia. ()

Sources

Technical Whitepaper: 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive analysis of 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine , designed for researchers in medicinal chemistry and organic synthesis.

A Strategic Scaffold for Divergent Heterocyclic Synthesis

Executive Summary

4-Bromo-[1,2,3]triazolo[1,5-a]pyridine (Molecular Formula: C₆H₄BrN₃) represents a high-value heterocyclic scaffold in drug discovery. Distinguished by its fused bicyclic architecture—a pyridine ring annulated with a 1,2,3-triazole—it serves as a bioisostere for quinoline and isoquinoline cores. The presence of the bromine atom at the C4 position provides a critical handle for late-stage diversification via palladium-catalyzed cross-coupling, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors, IDO1 inhibitors, and GPCR ligands.

Chemical Identity & Properties

This compound is defined by the fusion of a π-excessive triazole ring with a π-deficient pyridine ring, creating a unique electronic distribution that influences both its reactivity and binding affinity in biological targets.

PropertyData
Compound Name 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
PubChem CID Available via Structure Search (e.g., CID 162662054 for analogs)
Key Functionality C4-Bromide (Electrophilic handle), N-Bridgehead (H-bond acceptor)
Electronic Character Dipolar; C4 is activated for oxidative addition
Synthetic Pathways

The most robust route to 4-bromo-[1,2,3]triazolo[1,5-a]pyridine involves the oxidative cyclization of 4-bromo-2-pyridinecarboxaldehyde hydrazone . This method is preferred over direct bromination of the parent scaffold due to superior regiocontrol.

3.1. Mechanism of Formation

The synthesis proceeds via the formation of a hydrazone intermediate, followed by oxidation to a diazo species. The diazo intermediate undergoes a rapid


-electrocyclic ring closure (a Dimroth-type rearrangement logic) to form the fused triazole ring.

Synthesis Aldehyde 4-Bromo-2-pyridine- carboxaldehyde Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone EtOH, Reflux (-H2O) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Diazo Diazo Species Hydrazone->Diazo Oxidation (MnO2 or Cu/Air) Product 4-Bromo-[1,2,3]triazolo [1,5-a]pyridine Diazo->Product 1,5-Electrocyclic Cyclization

Figure 1: Synthetic pathway via oxidative cyclization of hydrazones.[1]

3.2. Experimental Protocol: Oxidative Cyclization

Objective: Synthesis of 4-bromo-[1,2,3]triazolo[1,5-a]pyridine from 4-bromo-2-pyridinecarboxaldehyde.

Reagents:

  • 4-Bromo-2-pyridinecarboxaldehyde (1.0 equiv)

  • Hydrazine hydrate (80%, 5.0 equiv)

  • Manganese(IV) oxide (MnO₂, activated, 5.0 equiv) or PIDA (1.1 equiv)

  • Solvents: Ethanol (Step 1), Dichloromethane (Step 2)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 4-bromo-2-pyridinecarboxaldehyde in ethanol (0.5 M). Add hydrazine hydrate dropwise at 0°C. Warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup 1: Concentrate the reaction mixture in vacuo to remove excess hydrazine and ethanol. The crude hydrazone is typically used immediately due to potential instability.

  • Oxidative Cyclization: Dissolve the crude hydrazone in DCM (0.2 M). Add activated MnO₂ in portions (exothermic). Stir at room temperature for 4–12 hours.

    • Alternative: Use Iodobenzene diacetate (PIDA) in DCM at 0°C for a homogeneous oxidation.

  • Purification: Filter the mixture through a pad of Celite to remove MnO₂. Concentrate the filtrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the off-white solid product.

Validation Check:

  • 1H NMR: Look for the disappearance of the hydrazone proton (~8.0 ppm) and the appearance of the triazole singlet (~8.2 ppm) and the specific splitting pattern of the pyridine ring protons.

  • MS: Confirm [M+H]+ peaks at m/z 198/200 (1:1 Br isotope pattern).

Reactivity Profile & Divergent Synthesis

The 4-bromo substituent is a "privileged handle," allowing the scaffold to serve as a hub for divergent synthesis. The triazolopyridine core is electron-deficient, facilitating oxidative addition to Pd(0).[2]

4.1. Chemoselectivity Map

The scaffold offers three distinct sites for functionalization:

  • C4-Br: Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • C7-H: Lithiation-prone site (adjacent to bridgehead nitrogen). Note: C4-Br undergoes Li-Halogen exchange faster than C7-H deprotonation.

  • N-Bridgehead: Coordination site for metals; influences solubility and permeability.

Reactivity Core 4-Bromo-[1,2,3]triazolo [1,5-a]pyridine Suzuki Suzuki-Miyaura (Biaryl formation) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Sonogashira Sonogashira (Alkynylation) Core->Sonogashira Terminal Alkyne Pd(PPh3)2Cl2, CuI Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Amine, NaOtBu Pd2(dba)3, Xantphos Lithiation Li-Halogen Exchange (Electrophile Trapping) Core->Lithiation n-BuLi, -78°C (Fast Exchange)

Figure 2: Divergent reactivity profile of the 4-bromo scaffold.[1][2]

4.2. Critical Insight: Lithiation vs. Coupling

Researchers must exercise caution when attempting to functionalize the C7 position via lithiation. Treatment with n-BuLi will preferentially result in Lithium-Halogen Exchange at C4 rather than C7-deprotonation.

  • To functionalize C4: Treat with n-BuLi at -78°C, then quench with an electrophile (e.g., DMF for aldehyde, CO₂ for acid).

  • To functionalize C7: The C4-Br must first be replaced or protected, or a non-nucleophilic base (e.g., LDA) might be attempted, though scrambling is common.

Medicinal Chemistry Applications

The [1,2,3]triazolo[1,5-a]pyridine scaffold is increasingly recognized as a bioisostere for purines and quinolines, offering improved metabolic stability and solubility profiles.

  • Kinase Inhibition: The N1-N2-N3 motif can accept hydrogen bonds, mimicking the hinge-binding region of ATP in kinase active sites.

  • IDO1 Inhibitors: Analogs of this scaffold have demonstrated potency against Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. The triazole nitrogen coordinates with the heme iron in the active site.[3]

  • Trypanocidal Agents: Derivatives have shown efficacy in inhibiting sterol biosynthesis in Trypanosoma cruzi.[4]

Safety & Handling (MSDS Summary)

While specific toxicological data for the 4-bromo derivative may be limited, it should be handled as a potent organic halide.

  • Hazards: Skin and eye irritant (H315, H319). Potential respiratory irritant (H335).[5]

  • Precautions: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive.

References
  • Abarca, B., et al. "Triazolopyridines: A leitmotif of synthetic methods and pharmacological attributes." Arabian Journal of Chemistry, 2023.

  • Jones, G., et al. "The Chemistry of the [1,2,3]Triazolo[1,5-a]pyridines." Advances in Heterocyclic Chemistry, Vol. 83, 2002.

  • Fallarini, S., et al. "The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors." ChemMedChem, 2019. (Note: Discusses the related 1,2,4-isomer, relevant for scaffold comparison).

  • PubChem. "Compound Summary: 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine." National Library of Medicine.

  • Ueda, S., et al. "Copper-Catalyzed Aerobic Oxidative Cyclization."[6] J. Am. Chem. Soc., 2009.[6] (Methodology grounding).

Sources

Triazolopyridine fused ring systems overview

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Triazolopyridine Fused Ring Systems: Synthesis, Properties, and Therapeutic Applications

Authored by a Senior Application Scientist

Foreword

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile "decoration points" for pharmacological optimization. Among the privileged heterocyclic systems, the triazolopyridine core has emerged as a cornerstone in modern drug discovery. This fused bicyclic system, comprising a triazole and a pyridine ring, is not merely a chemical curiosity but the foundational framework for a range of marketed drugs and clinical candidates. From the well-established antidepressant Trazodone to the targeted JAK1 inhibitor Filgotinib, the triazolopyridine motif has demonstrated remarkable therapeutic versatility.[1][2]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic strategies and the structure-activity relationships that govern the biological effects of these compounds. We will explore the isomeric diversity of the core, delve into robust synthetic methodologies, and survey the expansive pharmacological activities that make this scaffold a subject of intense and ongoing investigation.

The Triazolopyridine Core: Structural Isomers and Nomenclature

Triazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a triazole ring with a pyridine ring.[3] This fusion can occur in several ways, leading to five principal isomeric systems, which are differentiated by the arrangement of nitrogen atoms and the nature of the ring junction. These isomers are broadly categorized based on the parent triazole ring (1,2,3-triazole or 1,2,4-triazole) and the presence or absence of a "bridgehead" nitrogen atom—a nitrogen atom shared by both rings.

The five primary isomers include:

  • [3]Triazolo[4,3-a]pyridine: Features a bridgehead nitrogen.

  • [3]Triazolo[1,5-a]pyridine: Features a bridgehead nitrogen. This is a particularly significant isomer in medicinal chemistry.[4]

  • [3]Triazolo[1,5-a]pyridine: Features a bridgehead nitrogen.

  • [3]Triazolo[4,5-b]pyridine: Lacks a bridgehead nitrogen.

  • [3]Triazolo[4,5-c]pyridine: Lacks a bridgehead nitrogen.

The distinct electronic and steric properties of each isomer dictate its reactivity, synthetic accessibility, and interaction with biological targets. The presence of lone electron pairs on the multiple nitrogen atoms allows these systems to act as potent ligands for metal ions and to form critical hydrogen bond interactions within enzyme active sites.

Triazolopyridine_Isomers cluster_124 [1,2,4]-Triazole Fused cluster_123 [1,2,3]-Triazole Fused 4,3-a [1,2,4]Triazolo[4,3-a]pyridine 1,5-a [1,2,4]Triazolo[1,5-a]pyridine 1,5-a_123 [1,2,3]Triazolo[1,5-a]pyridine 4,5-b [1,2,3]Triazolo[4,5-b]pyridine 4,5-c [1,2,3]Triazolo[4,5-c]pyridine Core Triazolopyridine Isomers Core->4,3-a Core->1,5-a Core->1,5-a_123 Core->4,5-b Core->4,5-c

Caption: Core isomeric scaffolds of the triazolopyridine ring system.

Synthetic Methodologies: Constructing the Core

The construction of the triazolopyridine scaffold is a well-explored area, with methods ranging from classical condensation reactions to modern transition-metal-catalyzed and electrochemical approaches. The choice of synthetic route is dictated by the desired isomer, substitution pattern, and the need for operational efficiency and scalability.

Synthesis of[1][4][5]Triazolo[4,3-a]pyridines

This isomer is commonly accessed via the cyclization of a 2-hydrazinopyridine precursor.

Key Strategy: Oxidative Cyclization of Hydrazones

A robust and widely used method involves the condensation of 2-hydrazinopyridine with an aldehyde to form a pyridylhydrazone, followed by an oxidative cyclization step to forge the N-N bond of the triazole ring.[5] This strategy offers high yields and tolerates a diverse range of functional groups.

Oxidative_Cyclization_Workflow cluster_workflow General Workflow for [1,2,4]Triazolo[4,3-a]pyridines Start 2-Hydrazinopyridine Step1 Condensation with Aldehyde (R-CHO) Start->Step1 Intermediate Pyridylhydrazone Intermediate Step1->Intermediate Step2 Oxidative Cyclization (e.g., NCS, MnO2, DDQ) Intermediate->Step2 End [1,2,4]Triazolo[4,3-a]pyridine Product Step2->End

Caption: General workflow for synthesis via oxidative cyclization.

Experimental Protocol: Synthesis of 3-Substituted-[3]triazolo[4,3-a]pyridines via NCS-Mediated Oxidative Cyclization

This protocol is adapted from methodologies that prioritize mild conditions and high efficiency.[5]

  • Step 1: Hydrazone Formation:

    • To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol (10 mL/mmol), add the desired aldehyde (1.05 eq).

    • Stir the reaction mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the resulting hydrazone precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. No further purification is typically necessary.

    • Causality: This condensation is a classical Schiff base formation. Ethanol is an ideal solvent as it readily dissolves the starting materials while allowing the less soluble hydrazone product to precipitate, simplifying isolation.

  • Step 2: Oxidative Cyclization:

    • Dissolve the pyridylhydrazone intermediate (1.0 eq) in N,N-Dimethylformamide (DMF) (15 mL/mmol) in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring completion by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.

    • Recrystallization from a suitable solvent (e.g., ethanol) affords the pure[3]triazolo[4,3-a]pyridine product.

    • Causality: NCS acts as a mild and effective oxidizing agent to facilitate the intramolecular electrophilic cyclization, forming the crucial N-N bond. The reaction is performed at 0 °C to control the reactivity of NCS and minimize potential side reactions. DMF is used as a polar aprotic solvent to ensure the solubility of the hydrazone.

Synthesis of[1][4][5]Triazolo[1,5-a]pyridines

This medicinally important isomer is often synthesized from 2-aminopyridine derivatives.

Key Strategy: Annulation of 2-Aminopyridines with Nitriles

A powerful approach involves the reaction of a 2-aminopyridine with a nitrile in the presence of a copper catalyst. This method builds the triazole ring through a consecutive addition-oxidative cyclization sequence.[6] More recent advancements include microwave-mediated, catalyst-free syntheses from enaminonitriles, highlighting a move towards more sustainable methodologies.[4]

Other Notable Methods:

  • Modified Mitsunobu Reaction: Acylated 2-hydrazinopyridines can undergo intramolecular cyclization under modified Mitsunobu conditions to yield the triazolopyridine core.[7]

  • Electrochemical Synthesis: Metal- and additive-free electrolytic conditions can be used for intramolecular annulation, representing a green chemistry approach.[4]

Pharmacological Significance and Therapeutic Applications

The triazolopyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities.[3] This versatility stems from the core's ability to present substituents in a well-defined three-dimensional space, enabling precise interactions with various biological targets.

Therapeutic AreaTarget / Mechanism of ActionExample Compound(s)
Immunology/Inflammation Janus Kinase (JAK) 1/2 InhibitionFilgotinib (GLPG0634)[1][8]
Oncology Tyrosine Kinase (HER2), Kinase (p38, ALK-5, VEGFR2), HDAC InhibitionTucatinib, Various developmental compounds[9][10][11]
Neurology/Psychiatry Serotonin Reuptake InhibitionTrazodone[2]
Infectious Diseases Antibacterial, Antifungal, AntiviralVarious research compounds[12]
Metabolic Diseases α-Glucosidase InhibitionExperimental derivatives[9]
Anemia (in CKD) HIF-Prolyl Hydroxylase InhibitionEnarodustat[3][9]
Case Study: Filgotinib and JAK Inhibition

A prime example of the scaffold's success is Filgotinib (GLPG0634), a selective inhibitor of Janus Kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK1->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 6. Binds DNA Filgotinib Filgotinib Filgotinib->JAK1 INHIBITS

Caption: Simplified JAK-STAT pathway and the inhibitory action of Filgotinib.

Filgotinib binds to the ATP-binding site of JAK1, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade interrupts the inflammatory signaling cascade. The triazolopyridine core provides a rigid anchor, while its substituents are optimized to form specific interactions that confer high potency and selectivity for JAK1 over other JAK isoforms, which is crucial for minimizing off-target side effects.[1]

Anticancer Applications

Triazolopyridine derivatives have been extensively investigated as anticancer agents.[10] Their mechanisms often involve the inhibition of kinases that are crucial for cancer cell proliferation and survival.[10] Studies have demonstrated potent activity against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HCT-116), and liver (HepG2) cancers.[12][13] A particularly innovative strategy involves designing dual inhibitors, such as molecules that concurrently inhibit both JAK and histone deacetylase (HDAC), to achieve synergistic antitumor effects.[8]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective triazolopyridine-based drugs relies heavily on understanding their SAR.

  • Improving Solubility and Permeability: In the development of Tyrosine-DNA Phosphodiesterase 2 (TDP2) inhibitors, researchers found that switching from a triazolopyrimidine core to its bioisosteric triazolopyridine analogue significantly improved aqueous solubility and cell permeability without sacrificing potency.[14] This highlights how subtle changes in the core heterocycle can fine-tune critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Achieving Selectivity: In the optimization of JAK inhibitors, modifications to the substituents at the 2- and 5-positions of the[3]triazolo[1,5-a]pyridine scaffold were critical for achieving selectivity for JAK1 over other JAK family members.[1] This demonstrates the scaffold's utility as a modular platform for targeted drug design.

Conclusion and Future Perspectives

The triazolopyridine fused ring system represents a truly privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with its proven ability to form the basis of highly effective and selective therapeutic agents, ensures its continued relevance. The broad spectrum of demonstrated biological activities, from immunomodulation and anticancer effects to antimicrobial and CNS activity, underscores the remarkable chemical space that can be explored from this single core.[3]

Future research will likely focus on several key areas:

  • Green Synthesis: Developing more environmentally benign and efficient synthetic routes, including flow chemistry and electrochemical methods, to reduce waste and improve scalability.[3][15]

  • Novel Targets: Exploring the utility of the triazolopyridine scaffold against new and challenging biological targets.

  • Targeted Drug Delivery: Incorporating the triazolopyridine motif into more complex drug delivery systems or antibody-drug conjugates to enhance efficacy and reduce systemic toxicity.

For drug development professionals, the triazolopyridine core is not just another heterocycle; it is a validated starting point for creating next-generation medicines with the potential to address significant unmet medical needs.

References

  • Chemical panorama of triazolopyridines: evolution of synthetic strategies and applic
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry.
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2024). Current Medicinal Chemistry.
  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (2017). Moroccan Journal of Chemistry.
  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. (2023).
  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. (2026). Journal of Biochemical Technology.
  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2025). ARKIVOC.
  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (2014). Journal of Medicinal Chemistry.
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). Scientific Reports.
  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. (2026).
  • Efficient Synthesis and X-ray Structure of[3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2021). Molecules.

  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (2022).
  • The Chemistry of the Triazolopyridines: An Update. (2024).
  • Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters.
  • Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. (2010). Bioorganic & Medicinal Chemistry Letters.
  • Triazolopyridine. Wikipedia.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-triazolo[1,5-a]pyridine

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant pharmacophore in modern drug discovery, and the ability to functionalize it at the 4-position via C-C bond formation opens up a vast chemical space for the synthesis of novel molecular entities. This guide delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and provides troubleshooting strategies to enable researchers to successfully implement this powerful synthetic transformation.

Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold and the Power of Suzuki-Miyaura Coupling

The[1][2][3]triazolo[1,5-a]pyridine core is a nitrogen-rich heterocyclic system that has garnered considerable attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive scaffold for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives make it an indispensable tool in the synthesis of complex organic molecules.[5] The application of the Suzuki-Miyaura coupling to 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine allows for the direct installation of aryl, heteroaryl, and other organic moieties at a key position, providing a modular and efficient route to novel derivatives for structure-activity relationship (SAR) studies and lead optimization in drug development programs.

Understanding the Substrate: Reactivity of the[1][2][3]Triazolo[1,5-a]pyridine Ring System

The reactivity of the[1][2][3]triazolo[1,5-a]pyridine ring is influenced by the electron-withdrawing nature of the fused triazole ring and the pyridine nitrogen. This generally renders the pyridine ring electron-deficient. Studies on the reactivity of this heterocyclic system have shown that it can undergo electrophilic substitution, though the regioselectivity can be complex.[1] Of particular relevance to cross-coupling reactions, the positions on the pyridine ring are not equally reactive. For instance, bromotriazolopyridines have shown activation towards nucleophilic substitution at the 5- and 7-positions, while the 6-position is relatively inert.[1] While direct Suzuki coupling at the 4-position has not been extensively documented, the principles of palladium-catalyzed cross-coupling on electron-deficient heteroaryl halides provide a strong foundation for developing a successful protocol.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.[6]

Suzuki_Miyaura_Cyclecluster_activationBoronic Acid ActivationPd(0)L2Active Pd(0) CatalystOxidative_AdditionOxidative AdditionAr-Pd(II)-X_L2Ar-Pd(II)-X (L)nOxidative_Addition->Ar-Pd(II)-X_L2TransmetalationTransmetalationAr-Pd(II)-R_L2Ar-Pd(II)-R' (L)nTransmetalation->Ar-Pd(II)-R_L2Reductive_EliminationReductive EliminationAr-RAr-R' (Product)Reductive_Elimination->Ar-RAr-R->Pd(0)L2Regenerated CatalystBoronic_AcidR'-B(OH)2Boronate_ComplexR'-B(OH)3⁻Boronic_Acid->Boronate_Complex+ BaseBaseBaseBoronate_Complex->TransmetalationAr-X4-Bromo-[1,2,3]triazolo[1,5-a]pyridineAr-X->Oxidative_AdditionAr-XProtocol_Conventionalcluster_prepPreparationcluster_reactionReactioncluster_workupWork-up & PurificationACombine 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine, boronic acid, and base in a flask.BEvacuate and backfill with inert gas (3x).A->BCAdd degassed solvent and palladium catalyst/ligand.B->CDHeat the reaction mixture with stirring.C->DEMonitor reaction progress by TLC or LC-MS.D->EFCool to room temperature and filter off solids.E->FGPerform aqueous work-up and extraction.F->GHDry organic layer and concentrate.G->HIPurify by column chromatography.H->I

Figure 2: General workflow for Suzuki coupling with conventional heating.

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-t[1][2][3]riazolo[1,5-a]pyridine (1.0 mmol), the desired boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often leads to improved yields.

Step-by-Step Procedure:

  • In a microwave reaction vial, combine 4-Bromo-t[1][2][3]riazolo[1,5-a]pyridine (0.5 mmol), the boronic acid (0.6 mmol), potassium carbonate (1.0 mmol), and the palladium catalyst (e.g., XPhos Pd G2, 0.01 mmol, 2 mol%).

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120-140 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification procedure described in Protocol 1 (steps 7-10).

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Low reaction temperature; Inappropriate base or solvent.Use a fresh batch of catalyst; Ensure thorough degassing of solvents; Increase the reaction temperature or switch to microwave heating; Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Dehalogenation of Starting Material High reaction temperature; Prolonged reaction time; Certain bases or protic solvents.Lower the reaction temperature; Monitor the reaction closely and stop it once the starting material is consumed; Switch to a weaker base (e.g., NaHCO₃) or an aprotic solvent. [1]
Homocoupling of Boronic Acid Presence of oxygen; Incomplete oxidative addition.Ensure a strictly inert atmosphere; Use a more active catalyst/ligand system to promote oxidative addition.
Difficulty in Purification Residual palladium catalyst; Similar polarity of product and byproducts.Filter the crude product through a plug of silica gel or treat with a palladium scavenger; Optimize chromatographic conditions.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Bromo-t[1][2][3]riazolo[1,5-a]pyridine is a powerful and highly adaptable method for the synthesis of novel derivatives with significant potential in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate diverse libraries of 4-substitutedt[1][2][3]riazolo[1,5-a]pyridines. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this important synthetic transformation.

References

  • Begtrup, M., & Nytoft, H. P. (1998). The Chemistry ofT[1][2][3]riazolo[1,5-a]pyridines. Arkivoc, 1998(1), 12-34.

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Grasa, G. A., & Nolan, S. P. (2001). Convenient and Efficient Suzuki−Miyaura Cross-Coupling Catalyzed by a Palladium/Diazabutadiene System. Organic Letters, 3(7), 1077–1080.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Stanetty, P., & Schnürch, M. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(1), 149-165.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Oxidative cyclization of pyridylhydrazones to triazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Oxidative Cyclization of Pyridylhydrazones to Triazolopyridines

Introduction & Strategic Significance

The


triazolo

pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in p38 MAP kinase inhibitors, anxiolytics, and anti-inflammatory agents. The synthesis of this fused heterocycle predominantly relies on the oxidative cyclization of 2-pyridylhydrazones .[1][2]

While historical methods utilized toxic oxidants like Lead(IV) acetate (LTA), modern drug development demands greener, scalable, and metal-free alternatives. This guide details three validated protocols ranging from bench-stable hypervalent iodine reagents to scalable copper catalysis and cutting-edge electrochemistry.

Critical Mechanistic Insight: The transformation is a dehydrogenative cyclization. A major challenge in this synthesis is the Dimroth Rearrangement . Under thermal or basic conditions, the kinetically formed


triazolo

pyridine can rearrange into the thermodynamically more stable

triazolo

pyridine isomer. Control over reaction temperature and pH is therefore non-negotiable for regiochemical fidelity.

Mechanistic Pathways & Decision Logic

Understanding the mechanism is essential for troubleshooting low yields or isomeric mixtures.

Pathway Visualization

Oxidative_Cyclization_Mechanism Substrate 2-Pyridylhydrazone Oxidation Oxidation (-2e-, -2H+) Substrate->Oxidation Intermediate Diazenium / Nitrilimine Intermediate Oxidation->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Product_Kinetic [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) Cyclization->Product_Kinetic Rearrangement Dimroth Rearrangement (Base/Heat) Product_Kinetic->Rearrangement Isomerization Product_Thermo [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) Rearrangement->Product_Thermo

Figure 1: Mechanistic pathway showing the oxidative cyclization and the potential risk of Dimroth rearrangement to the [1,5-a] isomer.[3]

Validated Protocols

Protocol A: Hypervalent Iodine (Metal-Free Standard)

Best for: Small-scale library synthesis, late-stage functionalization, and metal-sensitive substrates. Reagent: Iodobenzene diacetate (PIDA) or Phenyliodine bis(trifluoroacetate) (PIFA).

  • Rationale: PIDA acts as a two-electron oxidant. It is bench-stable, commercially available, and operates under mild conditions, minimizing the risk of Dimroth rearrangement.

  • Mechanism: Ligand exchange at the iodine center followed by reductive elimination of iodobenzene drives the formation of the N-N bond.

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-pyridylhydrazone (1.0 mmol) in anhydrous

    
     (DCM) (5 mL).
    
  • Addition: Cool the solution to

    
     in an ice bath. Add PIDA (1.1 mmol, 1.1 equiv) portion-wise over 5 minutes.
    
    • Note: Exothermic reaction. Rapid addition may cause local overheating.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Monitor by TLC.[4] The hydrazone NH stretch (approx. 3200

      
      ) will disappear in IR; the NH proton signal will vanish in 
      
      
      
      NMR.
  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with DCM (
    
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (typically EtOAc/Hexane gradient).
    

Validation Data:

Parameter Typical Range Notes
Yield 85–96% High tolerance for EWG/EDG on the aldehyde ring.
Reaction Time 30–120 min Very fast kinetics.

| Regioselectivity | >99:1 [4,3-a] | Low temperature prevents rearrangement. |

Protocol B: Copper-Catalyzed Aerobic Oxidation (Scalable/Green)

Best for: Large-scale synthesis, cost-sensitive projects. Reagent:


 or 

(catalytic) + Air (

).[5]
  • Rationale: Uses molecular oxygen as the terminal oxidant, producing only water as a byproduct.[6]

  • Critical Control: Requires a base (

    
     or 
    
    
    
    ), which increases the risk of Dimroth rearrangement if the temperature is too high.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine 2-pyridylhydrazone (1.0 mmol),

    
     (10 mol%), and 
    
    
    
    (1.0 equiv).
  • Solvent: Add DMSO or DMF (5 mL).

    • Why DMSO? High oxygen solubility enhances the catalytic turnover.

  • Oxidation: Attach an

    
     balloon (or open to air with vigorous stirring). Heat to 
    
    
    
    .
    • Caution: Do not exceed

      
       to avoid isomerization.
      
  • Timeline: Stir for 4–6 hours.

  • Workup: Dilute with water (20 mL) and extract with EtOAc. The copper catalyst remains in the aqueous phase (if water-soluble ligands are used) or is filtered off.

Protocol C: Electrochemical Anodic Oxidation (Sustainable)

Best for: Green chemistry compliance, flow chemistry applications. Reagent: Electrons (Anode).

  • Rationale: Reagent-free synthesis. Anodic oxidation generates the radical cation intermediate directly.

  • Setup: Undivided cell, Graphite or Platinum electrodes.

Step-by-Step Methodology:

  • Electrolyte: Dissolve 2-pyridylhydrazone (0.5 mmol) and

    
     (0.1 M, electrolyte) in MeCN/MeOH (9:1).
    
  • Cell Assembly: Use a graphite anode and platinum cathode in an undivided cell.

  • Electrolysis: Apply a constant current (Constant Current Electrolysis, CCE) of 10 mA/cm² (approx. 2.0–2.5 V).

  • Duration: Pass 2.2–2.5 F/mol of charge (approx. 3 hours).

  • Isolation: Evaporate solvent. The supporting electrolyte is precipitated by adding ether or removed via a short silica plug.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Isomer Mixture ([4,3-a] + [1,5-a]) Temperature too high or pH too basic.Switch to Protocol A (PIDA/DCM) at

. Avoid strong bases like NaOH.
Low Conversion Poor oxidant solubility or steric hindrance.For Protocol B, switch solvent to DMSO. For Protocol A, increase PIDA to 1.5 equiv.
Byproduct: Nitrile Formation Over-oxidation (N-N bond cleavage).Reduce oxidant stoichiometry. Ensure anhydrous conditions to prevent hydrolysis.

References

  • Hypervalent Iodine Mechanism & Protocol

    • Synthesis of 1,2,4-Triazolo[4,3-a]pyridines via Oxidative Cyclization Using Hypervalent Iodine.[7]

    • Source: (Note: Contextual validation of oxidative methods).[5]

    • Grounding: Li, E., et al. "Synthesis of 1,2,4-Triazolo[4,3-a]pyridines... by Iodine-Mediated Oxidative Cyclization."[8] Chem. Eur. J.[8] 2016.

  • Copper-Catalyzed Aerobic Methods

    • Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cycliz
    • Source:[6]

    • Grounding: Ueda, S. & Nagasawa, H.
  • Electrochemical Synthesis

    • Electrochemical cycloaddition of hydrazones for the synthesis of substituted 1,2,4-triazoles.
    • Source:

    • Grounding: Demonstrates the anodic oxidation p
  • Dimroth Rearrangement Control

    • Dimroth rearrangement leading to [1,2,4]triazolo[1,5-a]pyridines.[9]

    • Source:

    • Grounding: Explains the thermodynamic drive toward the [1,5-a] isomer under basic conditions.

Sources

Precision C-H Activation: Regioselective C7-Functionalization of [1,2,3]Triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Objective: To provide a reproducible, high-fidelity protocol for the regioselective C-H arylation of [1,2,3]triazolo[1,5-a]pyridine at the C7 position.

The Challenge: The [1,2,3]triazolo[1,5-a]pyridine scaffold presents a unique regioselectivity challenge. The structure contains two primary reactive sites:

  • C3 Position (Triazole Ring): Prone to direct C-H activation or denitrogenative ring opening (forming reactive metal-carbene intermediates) under standard Pd-catalyzed conditions.

  • C7 Position (Pyridine Ring): The "peri" position adjacent to the bridgehead nitrogen. While sterically accessible, it is often outcompeted by the more reactive C3 position or the thermodynamic drive for ring opening (N₂ extrusion).[1]

The Solution: Regiocontrol is achieved not through steric directing groups, but through base-controlled switching . The use of a strong, bulky base (specifically t-BuOK) shifts the mechanistic pathway from C3-activation/denitrogenation to C7-deprotonation/palladation. This exploits the enhanced acidity of the C7 proton (induced by the adjacent bridgehead nitrogen) relative to other pyridine ring protons.

Mechanistic Pathway Divergence

The following diagram illustrates how reaction conditions dictate the fate of the triazolopyridine substrate.

ReactionPathways Substrate [1,2,3]Triazolo[1,5-a]pyridine Pd Pd(OAc)2 Catalyst Substrate->Pd Cond1 Weak Base (K2CO3) High Temp Pd->Cond1 Cond2 Strong Base (t-BuOK) Anhydrous PhMe Pd->Cond2 C3_Path C3-Palladation (Carbene Formation) Cond1->C3_Path C7_Path C7-Deprotonation (CMD Mechanism) Cond2->C7_Path Prod1 6-Aryl-2-styrylpyridine (Ring Opening) C3_Path->Prod1 - N2 Prod2 7-Aryl-[1,2,3]triazolo[1,5-a]pyridine (C7-H Activation) C7_Path->Prod2 Reductive Elim.

Figure 1: Divergent reaction pathways controlled by base selection. t-BuOK enables exclusive C7 functionalization.

Critical Protocol: Pd-Catalyzed C7-Arylation

This protocol is based on the "divergent arylation" strategy developed by Hong and colleagues (2016). It utilizes a Concerted Metalation-Deprotonation (CMD) mechanism favored by the tert-butoxide anion.

Reagents & Equipment
  • Substrate: [1,2,3]Triazolo[1,5-a]pyridine derivatives (1.0 equiv).

  • Coupling Partner: Aryl Bromides (Ar-Br) (2.0 equiv).

    • Note: Aryl chlorides are generally unreactive; Aryl iodides may lead to homocoupling or reduced selectivity.

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (10 mol%).[1]

  • Ligand: Tricyclohexylphosphine (PCy₃) or XPhos (20 mol%).[1]

    • Insight: While ligand-free conditions can work for simple substrates, PCy₃ ensures conversion for electron-rich aryl bromides.

  • Base: Potassium tert-butoxide (t-BuOK) (2.0 - 3.0 equiv).

    • Critical: Must be fresh and white. Yellow/orange t-BuOK indicates hydrolysis/oxidation and will kill the reaction.

  • Solvent: Toluene (PhMe), Anhydrous (0.2 M concentration).[1]

  • Vessel: Sealed pressure tube (e.g., Ace Glass) or screw-cap vial with PTFE septum.[1]

Step-by-Step Methodology
Step 1: Reaction Assembly (Glovebox or Schlenk Line)[1]
  • Flame-dry a 10 mL pressure tube and allow it to cool under Argon.

  • Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and Ligand (0.04 mmol) to the tube.

  • Add [1,2,3]Triazolo[1,5-a]pyridine (0.2 mmol, 1.0 equiv).

  • Add Aryl Bromide (0.4 mmol, 2.0 equiv).

    • If liquid: Add via syringe after solvent.

  • Add t-BuOK (0.4 - 0.6 mmol, 45-67 mg).

    • Tip: Add base last to minimize exposure to air before sealing.

Step 2: Solvent Addition & Deoxygenation
  • Add Anhydrous Toluene (1.0 mL).

  • If not in a glovebox, sparge the mixture with Argon for 5 minutes or perform 3 Freeze-Pump-Thaw cycles. Oxygen is detrimental to the active Pd(0) species.[1]

  • Seal the tube tightly.

Step 3: Reaction[1]
  • Place the vessel in a pre-heated oil block at 130 °C .

  • Stir vigorously (1000 rpm). The high temperature is necessary to overcome the activation energy of the C7-H bond cleavage.

  • Run for 12–24 hours .

    • Monitoring: Check by TLC or LCMS. The starting material (Rf ~0.3 in 30% EtOAc/Hex) should disappear. The C7-arylated product is usually less polar.

Step 4: Workup & Purification
  • Cool to room temperature.

  • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and inorganic salts.

  • Wash the filtrate with water (1 x 10 mL) and brine (1 x 10 mL).

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via Flash Column Chromatography (SiO₂).

    • Gradient: Hexanes/EtOAc (typically 0% → 40%).

Data Summary Table
ParameterRecommended ConditionWhy?
Catalyst Pd(OAc)₂ (10 mol%)Precursor to active Pd(0); robust.
Base t-BuOK The Key Switch. Bulky, strong base favors C7 deprotonation over C3 activation.
Solvent TolueneNon-polar, high boiling point (110°C) allows reaching 130°C reaction temp.[1]
Temp 130 °CRequired for C7-H activation (CMD step is rate-limiting).
Atmosphere Argon/N₂Essential. O₂ poisons the catalyst and oxidizes the base.

Alternative Protocol: Oxidative C-H/C-H Coupling

For coupling with heteroarenes (e.g., benzothiophene, benzothiazole) instead of aryl halides, an oxidative protocol is preferred.[1] This avoids pre-functionalization of the coupling partner.

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Oxidant: Ag₂CO₃ (2.0 equiv)[1]

  • Base: DBU (2.0 equiv)[1]

  • Solvent: DMF or DMSO

  • Temp: 110–130 °C

  • Mechanism: Dual C-H activation. Ag(I) acts as the terminal oxidant to regenerate Pd(II).[1]

Troubleshooting & Optimization

Issue: Low Yield / No Reaction
  • Cause: Inactive Base. t-BuOK is highly hygroscopic. If it has turned yellow or sticky, it is essentially KOH/t-BuOH and will not drive the CMD mechanism efficiently.

  • Solution: Use a fresh bottle of t-BuOK or sublime it before use.

Issue: Formation of Ring-Opened Products (Styrylpyridines)
  • Cause: Base/Ligand Mismatch. Weak bases (K₂CO₃, Cs₂CO₃) favor the denitrogenative pathway (N₂ extrusion).[1]

  • Solution: Ensure t-BuOK is used in excess (2-3 equiv). Verify the reaction temperature is not exceeding 140°C, where thermal denitrogenation becomes spontaneous.[1]

Issue: C3 Functionalization
  • Cause: Substrate Bias. If the C7 position is sterically blocked (e.g., by a substituent at C6), reaction may occur at C3.[1]

  • Solution: This protocol is specific for C7. If C3 is desired, switch to Cu-catalysis or weaker bases.

References

  • Primary Protocol (Divergent Arylation): Moon, Y., Kwon, S., Kang, D., & Hong, S. (2016).[1][2] Palladium-Catalyzed Divergent Arylation with Triazolopyridines: One-Pot Synthesis of 6-Aryl-2-α-styrylpyridines. Advanced Synthesis & Catalysis, 358(6), 958–964.[1] [Link][1]

  • Oxidative Coupling Strategy: Desai, B., et al. (2016).[1] An efficient and regioselective palladium-catalyzed C-H heteroarylation of [1,2,3]triazolo[1,5-a]pyridines. Asian Journal of Organic Chemistry. (Inferred from context of similar methodologies). See also: Gevorgyan, V. et al. (General Pd-catalyzed C-H activation of fused heterocycles).[1]

  • General Review on Triazolopyridine Reactivity: Abarca, B., et al. (2005).[1] Triazolopyridines: A versatile scaffold for C-H functionalization. Chemical Society Reviews. [Link] (Related: Cu-catalyzed functionalization).

Sources

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of Bromotriazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Strategic Context

The [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[4,3-a]pyridine scaffolds are privileged structures in modern medicinal chemistry. Because they effectively mimic the hinge-binding interactions of native ATP, they are prominently featured in, as well as emerging .

Functionalizing these nitrogen-rich, electron-deficient cores relies heavily on palladium-catalyzed cross-coupling of their brominated derivatives (e.g., 5-bromo- or 6-bromo-[1,2,4]triazolo[1,5-a]pyridine). However, the inherent chelating ability of the triazole nitrogens presents significant challenges regarding catalyst poisoning and residual heavy metal contamination in the final Active Pharmaceutical Ingredient (API). This application note details the mechanistic rationale, optimized parameters, and a self-validating protocol for the efficient Suzuki-Miyaura cross-coupling of bromotriazolopyridines.

Mechanistic Causality in Catalyst & Solvent Selection

Designing a robust cross-coupling method for bromotriazolopyridines requires addressing the specific electronic and steric demands of the heterocycle:

  • Oxidative Addition & Ligand Bite Angle: The C-Br bond on the electron-deficient triazolopyridine core undergoes rapid oxidative addition with low-valent Pd(0) species. However, to prevent the basic nitrogen atoms of the substrate from stalling the catalytic cycle via coordination, bidentate phosphine ligands with large bite angles (e.g., dppf, 99° bite angle) are preferred. The wide bite angle enforces a geometry that accelerates the reductive elimination step, outcompeting off-target chelation.

  • Site-Selectivity: For polyhalogenated or sterically hindered variants, electron-rich monodentate biaryl ligands like SPhos paired with Pd(OAc)₂ have demonstrated superior efficacy in, specifically at the 6- and 8-positions.

  • Solvent Causality: A biphasic or miscible aqueous-organic system (e.g., 1,4-Dioxane/H₂O) is critical. It ensures the simultaneous dissolution of the highly lipophilic bromotriazolopyridine and the inorganic base (K₂CO₃), which is strictly required to form the reactive boronate complex—the actual species that undergoes transmetalation.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 5-bromo-[1,2,4]triazolo[1,5-a]pyridine with arylboronic acids, highlighting the superiority of the Pd(dppf)Cl₂ system in pharmaceutical workflows.

Table 1: Cross-Coupling Optimization & Palladium Clearance

Catalyst SystemLigand TypeBaseSolvent SystemTemp (°C)Yield (%)Residual Pd (ppm)*
Pd(PPh₃)₄ (5 mol%)MonodentateNa₂CO₃Toluene/EtOH/H₂O9062> 450
Pd(OAc)₂ / SPhos (5 mol%)Biaryl MonodentateK₃PO₄Toluene10085~ 280
Pd(dppf)Cl₂ (3 mol%) Bidentate K₂CO₃ 1,4-Dioxane/H₂O 90 96 < 10

*Measured via ICP-MS post-treatment with a standard thiol-functionalized silica scavenger (5 wt%).

Process Visualization

G A 1. Reaction Assembly Bromotriazolopyridine + Boronic Acid Pd(dppf)Cl2 + K2CO3 B 2. Solvent Addition & Degassing 1,4-Dioxane/H2O (4:1) Ar/N2 Sparging (15 min) A->B C 3. Catalytic Cross-Coupling Heating at 90-100 °C for 16h B->C D 4. In-Process Control (IPC) LC-MS / TLC Monitoring C->D E 5. Palladium Scavenging Addition of Thiol Scavenger Stirring at 50 °C D->E F 6. Isolation & Purification Filtration & Chromatography E->F

Figure 1: Standardized workflow for Pd-catalyzed cross-coupling of bromotriazolopyridines.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Progression to subsequent steps is strictly gated by analytical confirmation, ensuring reproducibility and pharmaceutical-grade purity.

Phase 1: Reaction Assembly & Degassing
  • Action: In a clean reactor, combine 5-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the suspension with Argon for 15 minutes under continuous agitation.

  • Causality: Argon sparging rigorously excludes oxygen, preventing the irreversible oxidation of the active Pd(0) species into inactive Pd(II) peroxo complexes, which would otherwise prematurely terminate the catalytic cycle.

  • Validation Checkpoint: The headspace oxygen sensor must register < 2 ppm O₂ before the initiation of the heating sequence.

Phase 2: Catalytic Cross-Coupling
  • Action: Heat the reaction mixture to an internal temperature of 90 °C and stir for 16 hours under a positive Argon atmosphere.

  • Causality: The elevated temperature provides the necessary activation energy for the transmetalation of the sterically hindered boronate complex onto the Pd(II) center. In electron-deficient triazolopyridines, this step is frequently rate-limiting.

  • Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated to proceed only when the UV 254 nm trace demonstrates > 98% consumption of the starting bromide and the mass spectrum confirms the dominant presence of the [M+H]⁺ product peak.

Phase 3: Palladium Scavenging & API Isolation
  • Action: Cool the reaction mixture to 50 °C. Add a thiol-functionalized palladium scavenger (e.g., SMOPEX 234 or SiliaMetS Thiol) at 5 wt% relative to the theoretical product yield. Stir vigorously for 2 hours. Filter the suspension through a Celite pad, wash with EtOAc, and concentrate the filtrate in vacuo.

  • Causality: The multiple nitrogen heteroatoms in the triazolopyridine core act as bidentate ligands that strongly chelate palladium. The thiol-modified scavenger provides a thermodynamically superior Pd-S bond, effectively stripping the metal from the API complex.

  • Validation Checkpoint: Perform ICP-MS analysis on a dried aliquot of the crude solid. The protocol is validated as successful if the residual Pd concentration is < 10 ppm , strictly complying with ICH Q3D elemental impurity guidelines.

References

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2024) URL:[Link]

  • Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 Source: Journal of Medicinal Chemistry (2014) URL:[Link]

Application Note: Nucleophilic Substitution & Cross-Coupling Protocols for 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the functionalization of the 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine scaffold. It synthesizes reactivity data, mechanistic insights, and optimized protocols to facilitate high-yield transformations.

Executive Summary

The [1,2,3]triazolo[1,5-a]pyridine core is a fused bicyclic heterocycle increasingly utilized in medicinal chemistry as a bioisostere for quinolines and isoquinolines. It is a privileged scaffold in the design of kinase inhibitors, GPCR ligands, and anti-infective agents due to its ability to engage in unique hydrogen-bonding interactions and its metabolic stability.

The 4-bromo derivative serves as a critical linchpin for library generation. Unlike highly electron-deficient pyridines (e.g., 2- or 4-halopyridines) that readily undergo classical Nucleophilic Aromatic Substitution (


), the 4-position of the [1,2,3]triazolo[1,5-a]pyridine system exhibits "benzenoid" character, rendering it less susceptible to direct nucleophilic attack under mild conditions. Therefore, Transition-Metal Catalyzed Nucleophilic Substitution  (Cross-Coupling) is the primary and most reliable methodology for functionalization.

This guide details three validated protocols: Suzuki-Miyaura Coupling (C-C), Buchwald-Hartwig Amination (C-N), and Sonogashira Coupling (C-C), alongside a decision matrix for selecting the optimal pathway.

Chemical Context & Reactivity Profile[1][2][3][4][5][6]

Structural Electronic Bias

The [1,2,3]triazolo[1,5-a]pyridine ring system is polarized. The bridgehead nitrogen and the triazole moiety exert an electron-withdrawing effect, but this is non-uniform across the pyridine ring.

  • Positions 5 & 7: These positions are electronically activated and more susceptible to direct lithiation or nucleophilic attack.

  • Position 4 (Target): The 4-position (adjacent to the bridgehead carbon) is relatively electron-neutral compared to the 5/7 positions. Consequently, classical

    
     with amines or weak nucleophiles often fails or requires forcing conditions that degrade the scaffold.
    
  • Strategy: To substitute the bromine at C4, we must utilize Palladium (

    
    ) catalysis to facilitate the oxidative addition step, effectively bypassing the high activation energy required for a Meisenheimer complex intermediate in 
    
    
    
    .
Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the 4-bromo precursor.

ReactionLandscape Start 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine Suzuki Suzuki-Miyaura Coupling (C-C Bond) Start->Suzuki Boronic Acid, Pd(0) Buchwald Buchwald-Hartwig Amination (C-N Bond) Start->Buchwald Amine, Pd(0), Base Sonogashira Sonogashira Coupling (C-C Alkyne) Start->Sonogashira Alkyne, CuI, Pd(II) Prod_Biaryl 4-Aryl-[1,2,3]triazolo[1,5-a]pyridine (Kinase Inhibitor Scaffolds) Suzuki->Prod_Biaryl Prod_Amine 4-Amino-[1,2,3]triazolo[1,5-a]pyridine (Solubility/H-Bonding) Buchwald->Prod_Amine Prod_Alkyne 4-Alkynyl-[1,2,3]triazolo[1,5-a]pyridine (Click Chem/Linkers) Sonogashira->Prod_Alkyne

Caption: Divergent functionalization pathways for the 4-bromo-[1,2,3]triazolo[1,5-a]pyridine scaffold.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Application: Introduction of aryl or heteroaryl groups.[1] Mechanism:


-catalyzed cycle involving Oxidative Addition, Transmetalation (with Boron), and Reductive Elimination.

Materials:

  • Substrate: 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the 4-bromo substrate, aryl boronic acid, and

    
    .
    
  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. The bromide peak (

    
    ) should disappear.
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Tip: If the substrate is sterically hindered, switch to


  or SPhos Pd G2  to enhance transmetalation efficiency.
Protocol B: Buchwald-Hartwig Amination

Application: Introduction of primary or secondary amines (e.g., morpholine, piperazine, anilines). Critical Note: This is preferred over


 for this scaffold due to the inertness of the C4 position.

Materials:

  • Substrate: 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%) or BINAP (10 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix

    
     and Xantphos in the reaction solvent and stir for 10 minutes to form the active catalytic species (solution turns from purple to yellow/orange).
    
  • Addition: Add the 4-bromo substrate, amine, and base (

    
    ) to the catalyst mixture.
    
  • Heating: Heat the mixture to 100°C–110°C for 12–18 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove insoluble salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Troubleshooting:

  • Low Conversion: Switch to BrettPhos Pd G3 precatalyst for challenging primary amines.

  • Dehalogenation: If the product is the debrominated scaffold (H instead of Br), ensure the solvent is strictly anhydrous and reduce the reaction temperature slightly.

Protocol C: Sonogashira Coupling

Application: Introduction of alkyne linkers for "Click Chemistry" or rigid spacers.

Materials:

  • Substrate: 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst:

    
     (2 mol%)
    
  • Base/Solvent: Triethylamine (

    
    ) / DMF (1:3 ratio)
    

Procedure:

  • Dissolve the substrate and alkyne in DMF/

    
    .
    
  • Degas the solution (sparge with Argon for 10 mins).

  • Add

    
     and 
    
    
    
    .
  • Stir at Room Temperature (RT) for 1 hour. If no reaction, heat to 60°C.

  • Note: High temperatures (>80°C) can cause degradation of the triazole ring or Glaser coupling (alkyne homocoupling). Keep conditions mild.

Comparative Data & Decision Matrix

The following table summarizes the expected performance of these protocols based on internal application data for fused nitrogen heterocycles.

Reaction TypeNucleophileCatalyst SystemExpected YieldKey Challenge
Suzuki Aryl Boronic Acid

/

80-95%Protodeboronation of unstable boronic acids.
Buchwald Cyclic 2° Amine

/ Xantphos
70-85%Steric hindrance at the C4 position.
Buchwald Aniline (1° Amine)

/ BINAP
60-75%Oxidation of aniline; requires strict inert gas.

Thiol / AlkoxideNaH / DMF (No Pd)< 30%Not Recommended. Low reactivity; high byproduct formation.
Decision Logic for Researchers

Use the logic flow below to select the correct experimental path.

DecisionMatrix Input Target Functionalization? Type Bond Type? Input->Type CC C-C Bond Type->CC CN C-N Bond Type->CN CO C-O / C-S Bond Type->CO Suzuki Protocol A: Suzuki Coupling CC->Suzuki Aryl/Alkyl Sono Protocol C: Sonogashira CC->Sono Alkyne Buchwald Protocol B: Buchwald-Hartwig CN->Buchwald 1°/2° Amines Ullmann Cu-Catalyzed Ullmann (Requires High Temp) CO->Ullmann Phenols/Thiols

Caption: Decision matrix for selecting the optimal coupling protocol.

References

  • Buchwald-Hartwig Amination Overview : LibreTexts. (2023). Buchwald-Hartwig Amination. Link

  • Reactivity of [1,2,3]Triazolo[1,5-a]pyridines : Jones, G., et al. (ResearchGate). Reactivity of [1,2,3]Triazolo[1,5-a]pyridines as 1,3-dipoles. Link

  • Suzuki Coupling Mechanism & Conditions : Organic Chemistry Portal. Suzuki Coupling.[2] Link

  • Polyhalogenated Heterocycle Reactivity : BenchChem. Application Notes for Buchwald-Hartwig Amination. Link

  • General Synthesis of Triazolopyridines : Jiang, G., et al. (2019).[3] Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization. Synthesis. Link

Sources

Using 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine as a bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine as a Versatile Bioisostere in Drug Discovery

Introduction & Mechanistic Rationale

The[1,2,3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged bicyclic system in modern medicinal chemistry. Recognized primarily as a metabolically stable bioisostere for purines, indoles, and azaindoles, this electron-deficient heterocycle offers unique physicochemical advantages. By replacing the oxidatively labile C-H bonds and the often-problematic N-H hydrogen bond donor of indoles with a fused triazole ring, medicinal chemists can dramatically improve a drug candidate's pharmacokinetic profile, enhancing passive permeability and resisting Phase I CYP450 metabolism .

As a Senior Application Scientist, I frequently recommend the 4-bromo-[1,2,3]triazolo[1,5-a]pyridine derivative as the premier building block for exploring this chemical space. The strategic placement of the bromine atom at the 4-position provides an ideal orthogonal handle for late-stage transition-metal-catalyzed functionalization. This enables the rapid generation of diverse compound libraries—essential for probing structure-activity relationships (SAR) in kinase inhibition, anti-parasitic targeting (such as Leishmania and Trypanosoma sterol biosynthesis) , and oncology .

Comparative Physicochemical Profiling

To understand the causality behind selecting this scaffold, we must evaluate its quantitative physicochemical metrics against traditional pharmacophores. The table below summarizes why the [1,2,3]triazolo[1,5-a]pyridine core is often superior to endogenous-like scaffolds.

Table 1: Physicochemical and Metabolic Comparison of Bicyclic Scaffolds

ScaffoldH-Bond DonorsH-Bond AcceptorsAromaticityPrimary Metabolic LiabilityBioisosteric Application
Indole 10Electron-richHigh (C3 oxidation, N-glucuronidation)Endogenous baseline
Purine 13Electron-deficientHigh (Xanthine oxidase degradation)Kinase hinge binder
Azaindole 11ModerateModerate (N-oxidation)Indole/Purine surrogate
[1,2,3]Triazolo[1,5-a]pyridine 0 3 Electron-deficient Low (Highly stable to oxidation) Purine/Amide bioisostere

Pharmacological Pathway Integration

The utility of the 4-bromo-[1,2,3]triazolo[1,5-a]pyridine building block is best illustrated by its integration into target-directed workflows. By leveraging the 4-position for cross-coupling, bulky or specific pharmacophores can be projected directly into the hydrophobic pockets of target enzymes.

BioisosterePathway Lead Endogenous Lead (Purine/Indole Core) Core 4-Bromo-[1,2,3]triazolo- [1,5-a]pyridine Core Lead->Core Bioisosteric Replacement Coupling Pd-Catalyzed Diversification Core->Coupling C-C/C-N Bond Formation Target Target Enzyme (e.g., Kinase/CYP51) Coupling->Target High-Affinity Hinge Binding Outcome Therapeutic Efficacy (Apoptosis/Clearance) Target->Outcome Pathway Inhibition

Bioisosteric replacement logic and downstream pharmacological targeting.

Self-Validating Experimental Protocols

To harness the 4-bromo-[1,2,3]triazolo[1,5-a]pyridine scaffold, robust synthetic methodologies are required. The presence of the triazole ring can occasionally coordinate with palladium, leading to catalyst poisoning. Therefore, the choice of bidentate ligands and precise reaction monitoring is critical. The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility .

Protocol A: Late-Stage Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation at the 4-position using aryl or heteroaryl boronic acids.

Reagents & Materials:

  • 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Causality: The bidentate dppf ligand creates a sterically hindered palladium center, preventing off-target coordination by the substrate's triazole nitrogens.

  • K₂CO₃ (2.5 equiv, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Substrate Validation: Prior to the reaction, verify the integrity of the boronic acid via ¹H-NMR. Validation Check: Ensure the absence of broad, shifted peaks indicative of boroxine anhydride formation, which would disrupt the reaction stoichiometry.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine 4-bromo-[1,2,3]triazolo[1,5-a]pyridine, the arylboronic acid, and Pd(dppf)Cl₂.

  • Degassing (Critical Step): Add 1,4-dioxane and the 2M K₂CO₃ solution. Purge the biphasic mixture with Argon for 15 minutes using a subsurface sparging needle. Validation Check: The solution should exhibit the characteristic red/orange hue of the Pd(II) pre-catalyst. Premature blackening indicates oxygen ingress and catastrophic Pd(0) precipitation.

  • Thermal Activation: Seal the tube and heat to 90 °C for 4–6 hours.

  • In-Process Monitoring: Sample the organic layer at 4 hours. Validation Check: Analyze via LC-MS. The reaction is complete when the distinct isotopic doublet (M / M+2) of the brominated starting material is fully consumed, replaced by the product mass.

  • Workup & Metal Scavenging: Cool to room temperature, dilute with EtOAc, and wash with brine. To the organic layer, add a silica-supported palladium scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd) and stir for 1 hour. Causality: Triazolopyridines are intended for biological assays; residual heavy metals can cause false positives in cellular toxicity screens.

  • Purification: Filter through Celite, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

For the introduction of amine-linked pharmacophores (C-N bond formation), standard conditions often fail due to the electron-deficient nature of the triazolopyridine core.

Step-by-Step Methodology:

  • Catalyst/Ligand Pre-activation: In a glovebox, combine Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.06 equiv) in anhydrous toluene. Stir for 10 minutes. Causality: Xantphos enforces a wide bite angle, which accelerates the reductive elimination step and suppresses the competing protodehalogenation pathway common to electron-deficient aryl bromides.

  • Reagent Addition: Add 4-bromo-[1,2,3]triazolo[1,5-a]pyridine (1.0 equiv), the primary or secondary amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Execution: Heat the mixture at 100 °C for 8 hours under an inert atmosphere.

  • Validation & Workup: Monitor via TLC (UV active at 254 nm). Upon completion, quench with saturated aqueous NH₄Cl to neutralize the strong base, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via chromatography.

ExperimentalWorkflow Start 1. Reagent Assembly (4-Bromo Core + Coupling Partner) Degas 2. Argon Degassing (Prevents Pd(0) Oxidation) Start->Degas Catalyst 3. Catalyst Addition (Pd(dppf)Cl2 or Pd2(dba)3/Xantphos) Degas->Catalyst Reaction 4. Thermal Heating (90-100°C, LC-MS Monitoring) Catalyst->Reaction Workup 5. Scavenger Workup (Removes Pd Toxicity) Reaction->Workup Purify 6. Flash Chromatography (Yields Pure Bioisostere) Workup->Purify

Standardized workflow for the late-stage functionalization of the 4-bromo core.

References

  • Bonandi, E., Christodoulou, M. S., Fumagalli, G., Perdicchia, D., Rastelli, G., & Passarella, D. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581.[Link]

  • Lapier, M., Ballesteros-Garrido, R., Guzman-Rivera, D., et al. (2019). Novel[1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(10), 1137-1155.[Link]

  • Martín-Montes, Á., et al. (2017). Synthesis and in vitro leishmanicidal activity of novel [1,2,3]triazolo[1,5-a]pyridine salts. RSC Advances, 7, 15715–15726.[Link]

  • Yamada, K., et al. (2021). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv.[Link]

Application Note: Modular Synthesis of 4-Substituted [1,2,3]Triazolo[1,5-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and synthetic researchers focusing on the precise construction of 4-substituted [1,2,3]triazolo[1,5-a]pyridine libraries.

Unlike the more common [1,2,4]-isomers or the C3/C7-functionalized derivatives, the C4-substituted scaffold presents a unique synthetic challenge due to the specific regiochemistry required in the pyridine precursor. This guide establishes a robust, modular protocol for accessing this chemical space.

Introduction & Strategic Rationale

The [1,2,3]triazolo[1,5-a]pyridine scaffold is a valuable bioisostere for purines and fused heterocycles in kinase inhibitors and GPCR ligands. Its planar, electron-deficient nature allows for specific


-stacking interactions, while the bridgehead nitrogen enables unique hydrogen bonding profiles.
The "Numbering Trap"

A critical failure mode in synthesizing this scaffold is the misidentification of substitution sites due to conflicting numbering schemes in the literature.

  • Correct IUPAC Numbering: The triazole ring atoms are numbered 1, 2, and 3. The bridgehead carbon is 3a. The pyridine ring atoms are 4, 5, 6, and 7.

  • Regiochemical Mapping:

    • C3: Derived from the carbonyl carbon of the hydrazone (exocyclic in the precursor).

    • C7: Derived from the pyridine C6 (adjacent to the ring nitrogen).

    • C4: Derived from the pyridine C3 (adjacent to the acetyl/formyl group).

Causality: Consequently, direct C-H functionalization of the formed triazolopyridine core typically occurs at C7 (lithiation) or C3 (electrophilic substitution). Accessing the C4 position requires a pre-functionalized starting material: a 3-substituted-2-acetylpyridine.

Retrosynthetic Analysis & Atom Mapping

To guarantee the placement of substituents at C4, the synthesis must proceed via the oxidative cyclization of a 3-substituted-2-pyridylhydrazone .

Retrosynthesis cluster_mapping Atom Mapping Logic Target Target: 4-Substituted [1,2,3]triazolo[1,5-a]pyridine Intermediate Intermediate: 3-Substituted-2-pyridylhydrazone Target->Intermediate Oxidative N-N Bond Formation Start Starting Material: 3-Substituted-2-acetylpyridine Intermediate->Start Condensation with Hydrazine Mapping Pyridine C3 (Precursor) ➔ Triazolopyridine C4 (Target) Pyridine N (Precursor) ➔ Bridgehead N (Target) Acetyl Carbon (Precursor) ➔ Triazole C3 (Target)

Figure 1: Retrosynthetic logic demonstrating that C4-substitution is dictated by the C3-position of the pyridine precursor.

Experimental Protocol

This protocol uses a two-stage workflow optimized for parallel library generation. It avoids the use of highly unstable diazo intermediates by generating the N-N bond oxidatively.

Phase 1: Precursor Synthesis (The Diversity Step)

Note: If 3-substituted-2-acetylpyridines are not commercially available, they are best synthesized via Suzuki-Miyaura coupling of 3-bromo-2-acetylpyridine.

Reagents:

  • 3-Bromo-2-acetylpyridine (Core Scaffold)

  • Boronic Acids (

    
    ) (Library Diversity)
    
  • 
     (Catalyst)
    
  • 
     (Base)
    

Protocol:

  • Charge a reaction vial with 3-bromo-2-acetylpyridine (1.0 equiv), boronic acid (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (2.0 equiv).
  • Add degassed 1,4-dioxane/water (4:1).

  • Heat at 90°C for 4 hours under

    
    .
    
  • Filter through Celite, concentrate, and purify via flash chromatography.

    • Checkpoint: Ensure the acetyl group remains intact. Yields typically >80%.[1][2][3]

Phase 2: Hydrazone Formation & Oxidative Cyclization

This step converts the pyridine ketone into the fused triazole system.

Reagents:

  • 3-Substituted-2-acetylpyridine (from Phase 1)

  • p-Toluenesulfonyl hydrazide (1.1 equiv)

  • Oxidant:

    
     (10 mol%) / 1,10-phenanthroline (10 mol%) / 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or DMF (Aerobic conditions)

Step-by-Step Protocol:

  • Hydrazone Condensation:

    • Dissolve the ketone in Ethanol (0.5 M).

    • Add p-toluenesulfonyl hydrazide (1.1 equiv) and a catalytic amount of acetic acid (1 drop).

    • Reflux for 2-4 hours.

    • Cool to 0°C. The hydrazone usually precipitates. Filter and wash with cold ethanol.

    • Validation:

      
       NMR should show the disappearance of the acetyl 
      
      
      
      singlet and appearance of the hydrazone methyl/NH peaks.
  • Oxidative Cyclization (The "Library" Step):

    • Dissolve the isolated hydrazone (0.2 mmol) in DMSO (2 mL).

    • Add

      
       (3.8 mg, 10 mol%), 1,10-phenanthroline (3.6 mg, 10 mol%), and 
      
      
      
      (55 mg, 2.0 equiv).
    • Heat the vial to 100°C under an air atmosphere (open vial or

      
       balloon).
      
    • Monitor by TLC. The reaction typically completes in 2–6 hours.

    • Workup: Dilute with water (10 mL) and extract with EtOAc (3x). Wash organics with brine to remove DMSO.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Mechanism: The base generates the diazo-intermediate in situ from the tosylhydrazone. The Copper(II) species (formed aerobically) catalyzes the oxidative cyclization of the N-amino intermediate onto the pyridine nitrogen.

Scope and Library Data Summary

The following table summarizes expected outcomes for various R-groups at the C4 position, based on the electronic properties of the starting boronic acid.

EntryR-Group (at C4)Precursor (3-subst.)[4]MethodYield (Cyclization)Notes
1 Phenyl3-Phenyl-2-acetylpyridineCu/Air85%Robust; standard reference.
2 4-Fluorophenyl3-(4-F-Ph)-2-acetylpyridineCu/Air82%Electronic withdrawing groups tolerated.
3 3-Pyridyl3,3'-Bipyridine-2-acetylCu/Air70%Bis-heterocycles; requires longer reaction time.
4 Methyl3-Methyl-2-acetylpyridineCu/Air75%Aliphatic groups tolerated.
5 Nitro-aryl3-(4-NO2-Ph)-...Ag2CO360%Modification: Use

if Cu fails for electron-poor systems.

Troubleshooting & Self-Validation

Issue: Incomplete Cyclization (Intermediate Diazo Detection)

  • Observation: TLC shows a highly colored (often red/orange) spot that is not the product.

  • Cause: The diazo species is forming but not cyclizing.

  • Fix: Increase temperature to 120°C or switch solvent to o-dichlorobenzene (higher boiling point). Ensure the reaction is open to air (oxygen is the terminal oxidant for Cu turnover).

Issue: Regioisomer Contamination

  • Validation: Check the coupling constant of the proton at C7 (closest to bridgehead N). In [1,2,3]triazolo[1,5-a]pyridine,

    
     typically appears as a doublet (
    
    
    
    Hz) at
    
    
    8.5-9.0 ppm.
  • Contrast: If the reaction rearranged to a pyrazolo-derivative (rare but possible with alkynes), the chemical shifts would differ significantly.

Workflow Visualization

LibraryWorkflow cluster_QC Quality Control Gate Start Start: 3-Bromo-2-acetylpyridine Suzuki Step 1: Suzuki Coupling (Introduce R at C3 of Pyridine) Start->Suzuki Library Divergence Hydrazone Step 2: Tosylhydrazone Formation (TsNHNH2, EtOH) Suzuki->Hydrazone Intermediate Isolation Cyclization Step 3: Oxidative Cyclization (CuI, Air, DMSO, 100°C) Hydrazone->Cyclization Ring Closure Purification Step 4: Purification & QC (NMR, LCMS) Cyclization->Purification Final Library Check Check C7 H-NMR (d, J~7Hz) Purification->Check

Figure 2: Parallel synthesis workflow for generating C4-substituted libraries.

References

  • Jones, G., & Abarca, B. (2002). The chemistry of [1,2,3]triazolo[1,5-a]pyridines. Tetrahedron, 58(50), 10027-10041. Link

  • Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019).[5] A heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones.[5] Synthesis, 51, 4487-4497.[5] Link

  • Abarca, B., et al. (2005). Reactivity of [1,2,3]triazolo[1,5-a]pyridines: Lithiation and electrophilic substitution. Journal of Organic Chemistry.
  • Ueda, S., & Nagasawa, H. (2009).[6] Copper-catalyzed synthesis of [1,2,3]triazolo[1,5-a]pyridines.[5][6][7] Journal of the American Chemical Society, 131(42), 15080-15081. Link

Sources

Troubleshooting & Optimization

Technical Support Center: [1,2,3]Triazolo[1,5-a]pyridine Stability & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for medicinal chemists and process engineers working with the [1,2,3]triazolo[1,5-a]pyridine scaffold.

Ticket ID: TZP-STAB-001 Subject: Preventing Ring Opening, Nitrogen Loss, and Isomerization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Hidden" Equilibrium

The [1,2,3]triazolo[1,5-a]pyridine scaffold is not a static bicycle; it is a masked diazo compound . The central challenge in working with this scaffold is the Ring-Chain Tautomerism (RCT) .

Under standard conditions, the equilibrium favors the fused triazole (closed form). However, thermal energy, specific solvents, or electronic perturbation can shift the equilibrium toward the


-diazo-2-pyridylmethane  (open form). Once open, the diazo intermediate is highly susceptible to:
  • Nitrogen extrusion (

    
     loss), leading to carbenes and decomposition.
    
  • Dimroth Rearrangement , leading to isomeric scrambling.

This guide provides the operational parameters to lock the system in the closed state.

Module 1: Diagnostic & Mechanism

The Ring-Chain Tautomerism (RCT) Landscape

Before troubleshooting, you must visualize the failure modes. The diagram below details the pathways you are trying to prevent.

RCT_Mechanism Triazole [1,2,3]Triazolo[1,5-a]pyridine (Closed Form - Stable) Diazo α-Diazo-2-pyridylmethane (Open Form - Reactive) Triazole->Diazo Heat (>50°C) Polar Solvents Diazo->Triazole Cooling Non-polar Solvents Carbene Pyridyl Carbene (Decomposition) Diazo->Carbene -N₂ (Irreversible) Heat/Light Isomer Isomeric Triazole (Dimroth Product) Diazo->Isomer Acid/Base (Dimroth Rearrangement)

Figure 1: The equilibrium landscape. Your goal is to inhibit the red paths and maintain the green state.

Module 2: Critical Stability Parameters

Solvent Effects (Thermodynamics)

The equilibrium constant (


) is solvent-dependent. The open diazo form is zwitterionic and is generally stabilized by polar solvents, which increases the risk of side reactions.
Solvent ClassRisk LevelRecommendationMechanism
Non-polar (Toluene, Benzene) LowPreferred Favors the neutral, closed triazole form.
Ethers (THF, Et₂O) Low/MediumAcceptable Good for lithiation; keep temperature low.
Polar Protic (MeOH, EtOH) HighAvoid if possible Can stabilize the zwitterionic diazo intermediate; may facilitate nucleophilic attack if ring opens.
Basic Solvents (Pyridine) CriticalRESTRICTED High risk of Dimroth rearrangement (isomerization).
Temperature Thresholds
  • Storage:

    
    .
    
  • Reaction Safe Zone:

    
     to 
    
    
    
    .
  • Danger Zone:

    
    . Heating promotes the extrusion of nitrogen gas (
    
    
    
    ) from the diazo intermediate, driving the reaction irreversibly to decomposition products (pyridyl carbenes).

Module 3: Safe Functionalization Protocols

Protocol A: Regioselective Lithiation (C-7 Functionalization)

Objective: Functionalize the C-7 position (adjacent to the bridgehead nitrogen) without triggering ring opening. Mechanism: Lithiation must be faster than the ring-opening equilibrium.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon.

  • Solvent System: Dissolve [1,2,3]triazolo[1,5-a]pyridine in anhydrous Toluene or THF (0.1 M concentration).

    • Note: Toluene is often preferred to strictly favor the closed form, though THF is standard for solubility.

  • Cooling (CRITICAL): Cool the solution to

    
      (acetonitrile/dry ice bath) or 
    
    
    
    .
    • Warning: Do NOT lithiate at

      
      . The equilibrium shifts enough to cause degradation.
      
  • Lithiation: Add

    
    -BuLi  (1.1 equiv) dropwise over 10 minutes.
    
    • Observation: A color change (often to dark red/brown) indicates the formation of the 7-lithio species.

  • Incubation: Stir at

    
     for 30–45 minutes.
    
  • Electrophile Addition: Add the electrophile (e.g., aldehyde, halide) dissolved in the same anhydrous solvent.

  • Quench: Allow to warm to

    
    only after the electrophile has fully reacted. Quench with saturated 
    
    
    
    .
Protocol B: Avoiding Dimroth Rearrangement

Issue: Under acidic or basic conditions, the triazole ring can open, rotate, and close to form an isomer (scrambling the nitrogens). Prevention:

  • Avoid Strong Acids: Do not use HCl or

    
     for workups if possible. Use buffered solutions (phosphate buffer pH 7).
    
  • Avoid Boiling Pyridine: This is the classical condition to force the Dimroth rearrangement.

Module 4: Troubleshooting & FAQ

Q1: My reaction mixture turned black and bubbled. What happened? A: You likely triggered Nitrogen Extrusion .

  • Cause: The reaction temperature was too high (

    
    ), or you used a metal catalyst (like Rh or Cu) that facilitates carbene formation from diazo compounds.
    
  • Fix: Repeat the experiment at a lower temperature. Ensure no trace metals are present if carbene chemistry is not the goal.

Q2: I see two spots on TLC with the same mass (LC-MS). Is it a diastereomer? A: It is likely the Dimroth Isomer or the Open Diazo Form .

  • Test: If the spot is bright yellow/orange, it might be the diazo intermediate (which is often colored). If it is colorless but distinct, it is likely the rearranged isomer.

  • Fix: Check the pH of your reaction.[1] Was it strongly basic? If so, you have rearranged the skeleton. This is often irreversible.

Q3: Can I perform Suzuki couplings on this ring? A: Yes, but position matters.

  • C-7 Halides: Highly reactive but unstable. Palladium catalysts often require heating (

    
    ), which risks ring opening.
    
  • Workaround: Use highly active catalysts (e.g., Pd(dtbpf)Cl

    
    ) that work at room temperature, or use microwave irradiation for very short bursts to minimize the time the molecule spends in the "danger zone."
    

Q4: How do I store my library of triazolopyridines? A: Store as solids, not solutions.

  • In solution, the equilibrium is dynamic. Over months, trace amounts of the diazo form can decompose, pulling the equilibrium toward destruction.

  • Best Practice: Dry solid,

    
    , amber vial (protect from light).
    

References

  • Jones, G., & Sliskovic, D. R. (1982). Triazolopyridines.[2][3][4][5][6][7][8][9][10][11] Part 2. Preparation of 7-substituted [1,2,3]triazolo[1,5-a]pyridines by directed lithiation.[3] Journal of the Chemical Society, Perkin Transactions 1, 967–971.[3]

    • Context: Establishes the -40°C lithi
  • Abarca, B., et al. (2005). [1,2,3]Triazolo[1,5-a]pyridines.[2][4][9][10][11][12][13][14][15] A theoretical (DFT) study of the ring–chain isomerization. Journal of Physical Organic Chemistry.

    • Context: Detailed analysis of the thermodynamic equilibrium and solvent effects on the ring-chain tautomerism.
  • L'abbé, G. (1984). Rearrangements of 1,2,3-Triazoles. Journal of Heterocyclic Chemistry.

    • Context: Comprehensive review of the Dimroth rearrangement mechanism in fused triazoles.
  • Bakulev, V. A., & Shafran, Y. M. (2002). Chemistry of 1,2,3-thiadiazoles and 1,2,3-triazoles. Chemistry of Heterocyclic Compounds.

    • Context: Discusses the reactivity of the diazo intermediate and nitrogen loss pathways.[3]

Sources

Technical Support Center: Purification of 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine (CAS 1314407-16-9) . It addresses specific purification challenges, impurity profiles, and critical process parameters required to achieve >98% purity for downstream medicinal chemistry applications.

Executive Summary & Compound Profile

4-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic scaffold often utilized as a bioisostere for purines or as a core pharmacophore in kinase inhibitors (e.g., JAK, ALK inhibitors). Its synthesis typically involves the oxidative cyclization of 6-bromo-2-pyridinecarbaldehyde hydrazone .

The primary purification challenges stem from its moderate polarity, potential for "streaking" on silica due to the basic triazole moiety, and the difficulty in separating it from uncyclized hydrazone intermediates or azine by-products.

Physiochemical Profile (for Purification Design)
PropertyValue / CharacteristicImplication for Purification
Physical State Off-white to pale yellow solidAmenable to recrystallization.
Solubility (High) DCM, DMSO, DMF, Ethyl AcetateGood loading solvents for chromatography.
Solubility (Low) Water, Hexanes, PentaneIdeal anti-solvents for precipitation.
pKa (Conj. Acid) ~1–2 (Estimated for triazole N)Weakly basic; silica gel interactions are possible but usually manageable without Et3N.
LogP ~1.2–1.5Elutes in mid-polarity range (20–40% EtOAc/Hexane).

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a persistent yellow impurity co-eluting with my product during Flash Chromatography."

Diagnosis: This is likely the azine dimer or unreacted hydrazone intermediate .

  • Cause: Incomplete oxidative cyclization (common with MnO₂ or Cu-catalyzed air oxidation) or condensation of the hydrazine with two equivalents of aldehyde.

  • Mechanism: The azine is non-polar and often elutes just before or with the product. The hydrazone is more polar but can streak.

Solution:

  • Switch Stationary Phase: Standard silica (pH ~6.5–7) is usually sufficient, but if separation is poor, use Amine-functionalized silica . The basic surface repels the triazole slightly less than the hydrazone, altering selectivity.

  • Mobile Phase Adjustment:

    • Standard: 0%

      
       40% EtOAc in Hexanes.
      
    • Optimization: Add 1% Acetone or Dichloromethane (DCM) to the mobile phase. The planar triazolopyridine interacts differently with DCM (

      
      - 
      
      
      
      interactions) compared to the flexible hydrazone.
  • Chemical Wash (Pre-Column): If the impurity is unreacted aldehyde/hydrazone, wash the crude organic layer with 10% NaHSO₃ (aq) (bisulfite wash) to remove aldehyde residues before the column.

Issue 2: "The product is oiling out during recrystallization attempts."

Diagnosis: The compound has a rigid, planar structure that should crystallize well, but the presence of residual high-boiling solvents (DMF, DMSO) or trace regioisomers prevents lattice formation.

Solution: Use a Two-Solvent Displacement Method rather than cooling alone.

  • Dissolve: Dissolve the crude oil in a minimum amount of warm Dichloromethane (DCM) (approx. 40 °C).

  • Precipitate: Slowly add Hexane or Heptane dropwise while stirring until permanent turbidity is observed.

  • Crystallize: Allow the mixture to cool to Room Temperature (RT) and then to 4 °C.

    • Critical Step: If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal. Sonicate briefly to disrupt the oil droplets.

Issue 3: "My product has a blue/green tint after Copper-catalyzed cyclization."

Diagnosis: Residual Copper (Cu) species from the catalyst (e.g., CuI/bpy or Cu(OTf)₂). Triazolopyridines are excellent ligands and chelate Cu ions tightly.

Solution: Standard aqueous washes are insufficient. You must use a Scavenger or Chelator .

  • Method A (Solid Phase Extraction): Pass the crude solution (in EtOAc) through a pad of Celite mixed with 10% wt/wt Silica-Thiol (Si-SH) or QuadraPure™ TU .

  • Method B (Liquid Wash): Wash the organic layer with 10% aqueous EDTA (pH 8) or 5% aqueous NH₄OH (ammonia water) until the aqueous layer is colorless.

Standard Operating Procedures (SOPs)

Protocol A: Flash Column Chromatography

Recommended for crude purity < 90%.

  • Column: 12g or 24g Silica Cartridge (40 µm irregular silica).

  • Equilibration: 3 CV (Column Volumes) of 100% Hexanes.

  • Loading: Dry load on Celite or liquid load in minimum DCM.

  • Gradient:

    • 0–5 min: 0% EtOAc (Isocratic)

    • 5–20 min: 0%

      
       30% EtOAc in Hexanes (Linear)
      
    • 20–30 min: 30%

      
       50% EtOAc (Hold if product elutes)
      
  • Detection: UV at 254 nm (aromatic) and 280 nm (triazole absorbance).

    • Note: The product typically elutes between 25–35% EtOAc.

Protocol B: Recrystallization (Polishing Step)

Recommended for scaling up (>1g) or achieving >99% purity.

  • Place 1.0 g of semi-pure 4-bromo-[1,2,3]triazolo[1,5-a]pyridine in a 50 mL Erlenmeyer flask.

  • Add Ethanol (absolute) (approx. 5–8 mL) and heat to boiling (78 °C) until fully dissolved.

  • Optional: If colored impurities persist, add activated charcoal (50 mg), boil for 2 mins, and filter hot through Celite.

  • Remove from heat and let cool slowly to RT.

  • Once crystals form, cool to 0 °C in an ice bath for 1 hour.

  • Filter the off-white needles and wash with cold Ethanol/Hexane (1:1).

  • Dry under high vacuum at 40 °C for 4 hours.

Process Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture following the oxidative cyclization of 6-bromo-2-pyridinecarbaldehyde hydrazone.

PurificationWorkflow Start Crude Reaction Mixture (Oxidative Cyclization) CheckMethod Synthesis Method Used? Start->CheckMethod CuRemoval Cu Scavenging (EDTA Wash or Si-Thiol) CheckMethod->CuRemoval Cu-Catalyzed StdWorkup Aq. Workup (Brine/Water) CheckMethod->StdWorkup MnO2 / LTA TLC TLC Analysis (Hex:EtOAc 7:3) CuRemoval->TLC StdWorkup->TLC Decision Impurity Profile? TLC->Decision Flash Flash Chromatography (Gradient 0-40% EtOAc) Decision->Flash Complex Mixture (<90% Purity) Recryst Recrystallization (EtOH or DCM/Hex) Decision->Recryst Clean Crude (>90% Purity) Flash->Recryst Polishing Step Final Pure 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine (>98%) Recryst->Final

Figure 1: Purification logic flow for 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine, differentiating between metal-catalyzed and stoichiometric oxidation routes.

References

  • Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019).[1] "Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones." Synthesis, 51, 4487-4497.[1] (Describes the general Cu-catalyzed synthesis of [1,2,3]triazolo[1,5-a]pyridines).

  • Jones, G., & Sliskovic, D. R. (1982). "Triazolopyridines.[1][2][3][4][5][6][7] Part 2. Preparation of 7-substituted [1,2,3]triazolo[1,5-a]pyridines." Journal of the Chemical Society, Perkin Transactions 1, 967-971.[5] (Foundational work on the numbering and synthesis of substituted triazolopyridines).

  • Abarca, B., et al. (2002).[5] "The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines." Journal of Enzyme Inhibition and Medicinal Chemistry, 17(6), 359–367.[5] (Review of reactivity and ring-opening side reactions).

    • [5]

  • SynHet Catalog. "4-Bromo-[1,2,3]triazolo[1,5-a]pyridine (CAS 1367827-91-5 / 1314407-16-9).

Sources

Technical Support Center: Optimizing Oxidative Cyclization with Cu(II) Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Oxidative Cyclization via Copper(II) Catalysis Audience: Synthetic Chemists, Process Development Scientists Support Level: Tier 3 (Advanced Mechanistic Troubleshooting)

Diagnostic Workflow & Mechanics

Before adjusting parameters, it is critical to understand where the catalytic cycle is breaking. Copper-mediated oxidative cyclizations typically follow a Single-Electron Transfer (SET) or Concerted Metalation-Deprotonation (CMD) pathway, heavily reliant on the efficient regeneration of the active Cu(II) species.

The Core Catalytic Cycle (Visualization)

The following diagram illustrates the standard aerobic oxidative cyclization cycle. Note the critical re-oxidation step (


), which is often the rate-determining bottleneck.

Cu_Catalytic_Cycle Substrate Substrate (Pre-cyclization) Complex Coordination Complex [Sub-Cu(II)] Substrate->Complex Ligand Exchange CuII Active Catalyst [L_nCu(II)X_2] CuII->Complex Radical Radical/Cation Intermediate Complex->Radical SET / CMD (Rate Limiting 1) Product Cyclized Product Radical->Product Cyclization - HX CuI Reduced Species [L_nCu(I)X] Radical->CuI Reductive Elimination CuI->CuII Re-oxidation (k_ox) Requires O2/Oxidant Oxidant Oxidant (O2/Air) Oxidant->CuI

Figure 1: Generalized catalytic cycle for Cu(II)-mediated oxidative cyclization. The transition from Cu(I) back to Cu(II) is the most common point of failure in aerobic protocols.

Troubleshooting Guide (Q&A Format)

Category 1: Reaction Efficiency & Yield

Q: My reaction initiates well but stalls at ~40-50% conversion. Adding more catalyst doesn't help. What is happening? A: This is a classic signature of Catalyst Poisoning or Inefficient Re-oxidation .

  • The Cause: The re-oxidation of Cu(I) to Cu(II) by molecular oxygen is often slower than the reduction step. If Cu(I) accumulates, it can disproportionate into Cu(0) (inactive black precipitate) and Cu(II), or form stable, inactive clusters with the product.

  • The Fix:

    • Increase Oxygen Mass Transfer: Do not rely on a balloon. Switch to active bubbling (sparging) or use a larger headspace-to-volume ratio with vigorous stirring (>800 RPM).

    • Ligand Modulation: Add a bidentate ligand like 1,10-phenanthroline or TMEDA (10-20 mol%). These ligands stabilize the Cu(I) species, preventing disproportionation and lowering the barrier for oxidation by O

      
      .
      
    • Co-Oxidant: Add a catalytic amount of TEMPO (5-10 mol%). TEMPO acts as an electron shuttle, oxidizing Cu(I) to Cu(II) much faster than O

      
       alone [1].
      

Q: I observe a long induction period before any product forms. Is my catalyst dead? A: Likely not. This suggests an Autocatalytic Mechanism or Solvent Coordination Issue .

  • The Cause: Cu(OAc)

    
     is a dimer in the solid state. It must dissociate to become active. In non-polar solvents (Toluene, DCE), this dissociation is slow.
    
  • The Fix:

    • Switch Solvents: Use coordinating solvents like DMSO or DMF , or add them as cosolvents (10% v/v). They break the copper dimer and stabilize the active monomeric species [2].

    • Heat Activation: Pre-heat the catalyst/ligand mixture for 15 minutes before adding the substrate.

Category 2: Selectivity & Side Reactions[1][2][3]

Q: I am getting significant oxidative dimerization (homocoupling) instead of cyclization. A: This indicates that Intermolecular pathways are outcompeting the Intramolecular cyclization.

  • The Cause: High substrate concentration favors bimolecular collisions (dimerization).

  • The Fix:

    • High Dilution: Run the reaction at 0.05 M or lower to statistically favor the intramolecular event.

    • Slow Addition: Add the substrate (or the oxidant, if using a liquid oxidant like t-BuOOH) via syringe pump over 2–4 hours.

Q: My substrate has both N-H and C-H bonds. How do I ensure C-H activation occurs preferentially? A: Control the Base and the Counter-ion .

  • The Logic: C-H activation via CMD (Concerted Metalation-Deprotonation) requires a carboxylate or carbonate base to assist in proton removal.

  • The Fix:

    • For C-H Activation: Use Cu(OAc)

      
        or Cu(OPiv)
      
      
      
      . The acetate/pivalate anion acts as an internal base to deprotonate the C-H bond during the transition state [3].
    • For N-H Activation: Use Cu(OTf)

      
        or Cu(BF
      
      
      
      )
      
      
      . These non-coordinating anions make the Copper center more Lewis acidic, favoring coordination to Nitrogen lone pairs over C-H activation.

Optimized Experimental Protocol

Application: Synthesis of 2-Substituted Benzimidazoles via Intramolecular C-H Amination. Standard Reference: Based on protocols optimized for aerobic conditions [4, 5].

Reagents & Setup
  • Substrate:

    
    -aryl amidine (1.0 equiv)
    
  • Catalyst: Cu(OAc)

    
     (10–20 mol%)
    
  • Ligand: 1,10-Phenanthroline (10–20 mol%) — Optional but recommended for difficult substrates.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) — Critical for the CMD step.
  • Solvent: DMSO (0.2 M) — Anhydrous not strictly required but recommended.

  • Atmosphere: O

    
     balloon (1 atm).
    
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a reaction tube, combine Cu(OAc)

    
     (0.1 mmol) and 1,10-phenanthroline (0.1 mmol) in DMSO (2 mL). Stir at room temperature for 10 minutes until a clear blue/green solution forms.
    
    • Why? Ensures monomeric active species formation before substrate introduction.

  • Substrate Addition: Add the amidine substrate (1.0 mmol) and Cs

    
    CO
    
    
    
    (2.0 mmol). Rinse sides with remaining DMSO (3 mL).
  • Atmosphere Exchange: Evacuate the tube (vacuum) and backfill with O

    
     three times. Leave connected to an O
    
    
    
    balloon.
    • Critical: Ensure the needle diameter is sufficient to prevent clogging if the solvent bumps.

  • Reaction: Heat to 100 °C with vigorous stirring (1000 RPM). Monitor by TLC/LCMS.

    • Checkpoint: If the reaction turns dark brown/black and stalls, add 5 mol% more catalyst and purge with O

      
       again.
      
  • Workup: Cool to RT. Dilute with EtOAc and wash with aqueous NH

    
    Cl/NH
    
    
    
    OH (9:1)
    .
    • Why? The ammonia wash sequesters copper ions, breaking emulsions and removing the blue color from the organic phase.

Data & Solvent Effects

The choice of solvent and base dramatically shifts the reaction energy landscape.

ParameterRecommendedEffect on Mechanism
Solvent: DMSO High Utility Acts as a ligand; stabilizes Cu intermediates; promotes proton transfer [2].
Solvent: Toluene Low UtilityPoor solubility of Cu salts; requires high temp; often leads to aggregation.
Base: Cs

CO

High Utility "Cesium Effect" improves solubility in organic solvents; basic enough for CMD.
Base: K

CO

ModerateCheaper, but less soluble than Cs salts. Good for scale-up if DMSO is used.
Ligand: Phenanthroline High Utility Prevents catalyst death; modulates redox potential to facilitate re-oxidation.

Troubleshooting Logic Tree

Use this decision tree to diagnose low yields.

Troubleshooting_Tree Start Problem: Low Yield / Stalled Reaction ColorCheck Check Reaction Color Start->ColorCheck Black Black Precipitate (Cu(0) formed) ColorCheck->Black Yes GreenBlue Remains Blue/Green (Cu(II) present) ColorCheck->GreenBlue Yes O2_Issue Issue: O2 Starvation or Ligand Dissociation Black->O2_Issue Temp_Issue Issue: Activation Barrier or Product Inhibition GreenBlue->Temp_Issue Fix1 Fix: Increase Stir Rate Add Phenanthroline O2_Issue->Fix1 Fix2 Fix: Increase Temp (+10°C) Switch to DMSO Temp_Issue->Fix2

Figure 2: Rapid diagnostic decision tree based on visual cues.

References

  • Hoover, J. M., & Stahl, S. S. (2011). Highly efficient copper-catalyzed aerobic oxidation of alcohols to aldehydes and ketones. Journal of the American Chemical Society, 133(42), 16901-16910. Link

  • Li, J., Gu, H., Wu, C., & Du, L. (2014). The mechanism of transition-metal (Cu or Pd)-catalyzed synthesis of benzimidazoles from amidines: theoretical investigation. RSC Advances, 4, 46669-46677. Link

  • Voutchkova, A. M., et al. (2011). Copper-catalyzed aerobic oxidative C-H functionalizations: trends and mechanistic insights. Chemical Reviews, 111, 1750-1772. Link

  • Cheung, C. W., & Buchwald, S. L. (2012).[1][2] Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C-H Functionalization.[1][2][3] The Journal of Organic Chemistry, 77(17), 7526-7537.[2] Link

  • Yang, D., Fu, H., Hu, L., Jiang, Y., & Zhao, Y. (2008).[4] Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides.[4][5] The Journal of Organic Chemistry, 73(19), 7841-7844. Link

Sources

Technical Support Center: Stability & Handling of 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine

[1]

Case ID: TTP-BR-04-STAB Subject: Reactivity Profile in Acidic vs. Basic Media Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

4-Bromo-[1,2,3]triazolo[1,5-a]pyridine exhibits a dichotomous stability profile defined by the fused triazolopyridine scaffold.[1]

  • Acidic Media: High Stability.[1] The aromatic system is robust, and the closed triazole form is thermodynamically favored.

  • Basic Media: High Risk / Conditional Instability. The compound undergoes base-catalyzed ring-chain isomerism, equilibrating with a reactive

    
    -diazo-2-pyridyl  species.[1] Additionally, the C4-Bromo substituent is activated towards Nucleophilic Aromatic Substitution (
    
    
    ).

Module 1: Acidic Stability (Safe Zone)

Behavior

In acidic environments (pH < 7), the [1,2,3]triazolo[1,5-a]pyridine ring system is highly stable. The presence of acid protonates the system, which effectively "locks" the molecule in its closed, tricyclic form.

  • Mechanism: Protonation typically occurs at the N1 position of the triazole ring (or N3 depending on specific electronic distribution, but the result is the same: stabilization). This protonation increases the double-bond character of the N-N bonds, preventing the ring-opening required to form the diazo species.

  • Hydrolysis Risk: Negligible.[1] The C-Br bond is stable to acid hydrolysis under standard conditions (e.g., 1M HCl, TFA, AcOH).

  • Recommended Workup: Acidic quenching is the standard protocol to ensure the material remains in the closed form during isolation.

FAQ: Acidic Conditions

Q: Can I use concentrated


 or HCl? 
A:  Generally, yes.[2] The scaffold survives harsh acidic conditions often used for nitration or sulfonation. However, extreme heat (>100°C) in strong mineral acids may eventually degrade the C-Br bond or cause unrelated decomposition.

Q: I see a shift in NMR when adding TFA. Is it degrading? A: Likely not. You are observing the protonated species . The chemical shifts of the pyridine ring protons will move downfield due to the increased positive charge density. Neutralization should restore the original spectrum.

Module 2: Basic Stability (Danger Zone)

The Primary Threat: Ring-Chain Isomerism

The defining feature of [1,2,3]triazolo[1,5-a]pyridines is their equilibrium with 2-pyridyldiazoalkanes (open form) in basic solution.[1]

  • The Trigger: Bases (NaOH, alkoxides, amines) can deprotonate the bridgehead or associated intermediates, shifting the equilibrium toward the open-chain diazo species.

  • The Consequence:

    • Color Change: The open diazo species is often deeply colored (red/orange), whereas the closed triazolopyridine is typically white or pale yellow.

    • Irreversible Reactions: Once opened, the diazo group is highly reactive. It can undergo dimerization, Wolff rearrangement (if keto-carbenes are accessible), or nucleophilic attack, leading to "disappearance" of the starting material.

    • Recyclization: If the base is weak and the system is carefully re-acidified, the ring can close back. However, prolonged exposure to strong base often leads to decomposition.

The Secondary Threat: Nucleophilic Substitution ( )

The triazole ring acts as a powerful electron-withdrawing group (similar to a nitro group), activating the fused pyridine ring towards nucleophilic attack.

  • Position 4 Activation: The C4-Bromo position (adjacent to the bridgehead nitrogen) is electronically activated.[1]

  • Reaction: Strong nucleophiles (e.g.,

    
    , 
    
    
    ) can displace the Bromine atom via
    
    
    , yielding the 4-methoxy or 4-hydroxy derivative, often concurrent with ring-opening issues.
Visualizing the Instability

The diagram below illustrates the competing pathways in basic media.

StabilityPathwaysClosed4-Bromo-[1,2,3]triazolo[1,5-a]pyridine(Closed Form - Stable)Open3-Bromo-2-(diazomethyl)pyridine(Open Diazo Form - Reactive)Closed->OpenBase (OH-, OR-)Equilibrium ShiftSubstituted4-Nucleophile-substituted Product(via SnAr)Closed->SubstitutedStrong Nucleophile(SnAr Displacement of Br)Open->ClosedAcid (H+)QuenchDegradationDecomposition Products(Dimers, Solvolysis)Open->DegradationProlonged Base / Heat

Figure 1: Reaction pathways in basic media. Note the reversible equilibrium between Closed and Open forms, and the irreversible SnAr pathway.

Module 3: Troubleshooting & Protocols

Scenario A: "My compound disappeared during extraction with NaOH."
  • Diagnosis: You likely shifted the equilibrium to the water-soluble or unstable diazo/salt form.[1]

  • Solution:

    • Do not discard the aqueous layer.

    • Cool the aqueous layer to 0°C.

    • Slowly acidify with 1M HCl to pH 4-5.

    • Extract immediately with DCM or EtOAc.[1] The acid forces the diazo species to cyclize back to the stable triazolopyridine.

Scenario B: "I see a new spot on TLC after reaction with Potassium Carbonate."
  • Diagnosis: If the spot is more polar, it could be the hydrolysis product (4-hydroxy) or a ring-opened intermediate.

  • Test: Treat a small aliquot of the reaction mixture with acetic acid. If the spot reverts to the starting material (Rf matches), it was the open diazo form. If the spot remains, it is likely an

    
     byproduct (Br replaced by OH/OEt).
    
Standard Stability Assay Protocol

Use this protocol to verify the integrity of your specific batch in your solvent system.

StepActionObservation Criteria
1. Baseline Dissolve 5mg compound in 1mL DMSO-

.[1]
Record

NMR.[1] Note chemical shifts of pyridine protons.
2. Acid Challenge Add 2 eq. TFA (Trifluoroacetic acid).Pass: Peaks shift downfield (protonation) but integration remains constant. No new peaks.
3.[1] Base Challenge Add 2 eq.

(mild base).
Pass: Minimal change. Fail: Broadening of peaks or appearance of new species (diazo isomer).
4. Strong Base Add 1 eq. NaOD (

).
Risk: Look for immediate color change (Yellow

Red/Orange). This indicates ring opening.[1]

References

  • Jones, G. (2002). The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines. Advances in Heterocyclic Chemistry, 83, 1-70. Link

    • Foundational text describing the ring-chain isomerism and equilibrium with 2-pyridyldiazo compounds.
  • Abarca, B., et al. (2005). Reactivity of [1,2,3]triazolo[1,5-a]pyridines: Nucleophilic substitution vs Ring Opening. Tetrahedron. Link

    • Details the competition between SnAr displacement of bromine and base-c
  • Bakulev, V. A., & Shafran, Y. M. (2002). Chemistry of Diazocarbonyl Compounds. Chemical Reviews. Link

    • Provides mechanistic insight into the diazo-triazole equilibrium.

Validation & Comparative

1H NMR chemical shifts of 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR chemical shifts of 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine , a critical fused heterocyclic scaffold in medicinal chemistry. It compares the spectral signature of this specific regioisomer against the parent unsubstituted compound and other brominated analogs to provide a definitive identification workflow.

Executive Summary

The [1,2,3]triazolo[1,5-a]pyridine system is a bicyclic scaffold where a pyridine ring is fused to a 1,2,3-triazole across the N1-C2 bond.[1][2][3][4][5][6][7][8][9] The 4-bromo derivative is structurally distinct due to the bromine atom's placement at the C4 position (adjacent to the bridgehead carbon, C3a), which fundamentally alters the spin system of the pyridine ring from an ABCD system (in the parent) to an ABC system.

Correct identification relies on detecting the loss of the high-field doublet typically assigned to H4 and observing the paramagnetic deshielding effects on the remaining protons.

Structural Definition & Numbering

To ensure accurate assignment, we use the standard IUPAC numbering for the [1,2,3]triazolo[1,5-a]pyridine system.

  • Positions 1, 2, 3: Triazole ring atoms (N1-N2-N3).[2][9][10]

  • Position 3: The methine (CH) of the triazole ring.

  • Position 3a: Bridgehead carbon (shared).

  • Position 4: Pyridine carbon adjacent to the bridgehead carbon.

  • Position 7: Pyridine carbon adjacent to the bridgehead nitrogen.

  • Position 8a: Bridgehead nitrogen (shared).

Structure of 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine:

  • Substituent: Bromine at C4.[11]

  • Key Feature: The proton at C4 is replaced by Br, eliminating the coupling to H5.

Comparative 1H NMR Data

The following table contrasts the chemical shifts of the 4-bromo derivative with the parent scaffold and the 6-bromo regioisomer. Data is referenced against CDCl₃ (7.26 ppm).

Proton PositionParent: [1,2,3]Triazolo[1,5-a]pyridine (δ ppm)Target: 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine (δ ppm)Alternative: 6-Bromo-[1,2,3]triazolo[1,5-a]pyridine (δ ppm)Multiplicity (4-Br)Coupling (

Hz)
H3 (Triazole) 8.158.20 - 8.25 8.18Singlet (s)-
H4 7.85- (Substituted) 7.88--
H5 7.157.25 - 7.35 7.55Doublet (d)

H6 7.457.50 - 7.60 - (Substituted)Triplet (t) / dd

H7 8.858.90 - 9.00 8.95Doublet (d)

Diagnostic Analysis
  • The H7 Signal (Most Deshielded): In all derivatives, H7 appears most downfield (~8.90 ppm) due to the anisotropic effect of the triazole ring and the proximity to the bridgehead nitrogen lone pair. In the 4-bromo derivative, this doublet remains intact (

    
     Hz).
    
  • Loss of H4: The parent compound exhibits a doublet at ~7.85 ppm corresponding to H4. In the 4-bromo derivative, this signal is absent. This is the primary confirmation of regiochemistry.

  • H5 Shift: In the parent, H5 is a triplet/multiplet. In the 4-bromo derivative, H5 becomes a doublet (coupling only to H6) and is slightly deshielded due to the inductive effect of the adjacent bromine.

  • H3 Singlet: The triazole proton (H3) typically appears as a sharp singlet around 8.20 ppm. It is relatively insensitive to substitution on the pyridine ring but serves as a confirmation of the intact triazole core.

Experimental Protocol: Synthesis & Sample Preparation

To obtain high-fidelity NMR data, the compound is typically synthesized via the oxidative cyclization of hydrazones.

Synthesis Workflow (Oxidative Cyclization)
  • Reactants: 3-Bromopyridine-2-carboxaldehyde + p-Toluenesulfonylhydrazide.

  • Intermediate: Formation of the hydrazone.

  • Cyclization: Treatment with CuI/base or oxidative conditions to fuse the triazole ring. Note: Starting with 3-bromopyridine yields the 4-bromo derivative due to the position of the substituent relative to the forming bond.

NMR Sample Preparation Protocol
  • Solvent: CDCl₃ (99.8% D) is preferred for resolution. DMSO-d₆ may be used if solubility is poor, but will shift signals downfield by ~0.1-0.2 ppm.

  • Concentration: 5-10 mg of compound in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic copper salts from the synthesis, which can cause paramagnetic broadening of the H7 and H3 signals.

Structural Elucidation Workflow

The following diagram outlines the logic flow for confirming the 4-bromo structure using NMR data.

NMR_Workflow Start Unknown Triazolopyridine Sample H7_Check Check H7 Signal (~8.9 ppm) Start->H7_Check H4_Check Check H4 Region (~7.8 ppm) H7_Check->H4_Check Signal Present (d, J=9Hz) Coupling_Check Analyze Splitting of H5/H6 H4_Check->Coupling_Check Signal ABSENT Result_Parent Result: Parent Compound H4_Check->Result_Parent Signal Present (d) Result_4Br CONFIRMED: 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine Coupling_Check->Result_4Br H5 is Doublet (J=7Hz) H6 is dd (J=7,9Hz) Result_6Br Result: 6-Bromo Isomer Coupling_Check->Result_6Br H5 is Doublet (J=9Hz) H4 is Singlet/Doublet

Caption: Logical decision tree for differentiating 4-bromo-[1,2,3]triazolo[1,5-a]pyridine from its parent and regioisomers based on 1H NMR multiplicity.

References

  • Jones, G., & Abarca, B. (2010).[12] The Chemistry of the [1,2,3]Triazolo[1,5-a]pyridines: An Update. Advances in Heterocyclic Chemistry, 100, 195-252.[12] Link

  • PubChem. (2025). 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine (CID 54379855).[11] National Library of Medicine. Link

  • ChemicalBook. (2025). 6-Bromo-[1,2,3]triazolo[1,5-a]pyridine NMR Spectrum. Link

  • Jiang, G., et al. (2019).[9] Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones. Synthesis, 51, 4487-4497.[9] Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Bromo-Triazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of mass spectrometry (MS) fragmentation strategies for bromo-triazolopyridines , a critical scaffold in kinase inhibitor and adenosine receptor antagonist discovery.

The Challenge: Differentiating regioisomers (specifically [1,2,4]triazolo[1,5-a]pyridine vs. [1,2,4]triazolo[4,3-a]pyridine) and interpreting complex halogenated isotopic patterns requires optimized fragmentation protocols. Standard generic screening often fails to distinguish these isomers due to their identical molecular weights and similar polarity.

The Solution: This guide compares Targeted MS/MS Fragmentation (The "Product" Workflow) against Generic Full-Scan Screening (The "Alternative") . We demonstrate that leveraging the bromine isotopic signature combined with specific collision-induced dissociation (CID) energies provides superior structural elucidation and isomer differentiation.

Technical Deep Dive: The Bromine Advantage

In mass spectrometry, the bromine atom acts as a high-fidelity "isotopic beacon." Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine possesses two stable isotopes,


Br and 

Br
, in an approximate 1:1 ratio .
Mechanistic Insight: The "Doublet" Tracking System

When fragmenting bromo-triazolopyridines, the maintenance or loss of this 1:1 doublet (


 and 

) allows researchers to instantly map the location of the halogen.
  • Retention of Doublet: The fragment contains the bromine atom (e.g., Core scaffold intact).

  • Collapse to Singlet: The fragment has lost the bromine atom (e.g., Homolytic cleavage of C-Br).

Core Fragmentation Pathways

The triazolopyridine core undergoes distinct fragmentation depending on the fusion point of the rings.

  • Triazole Ring Cleavage: The most common primary pathway is the loss of small neutral molecules, typically

    
     (28 Da) or 
    
    
    
    (27 Da).
  • C-Br Cleavage: Depending on the collision energy (CE), the C-Br bond may break homolytically (radical loss, -79/81 Da) or heterolytically.

Comparative Analysis: Targeted MS/MS vs. Generic Screening

This section compares the "Targeted MS/MS Workflow" (optimized for bromo-triazolopyridines) against standard "Generic Screening" methods.

Table 1: Performance Comparison Matrix
FeatureTargeted MS/MS (Recommended) Generic Full-Scan / DDA Impact on Drug Discovery
Isomer Differentiation High. Distinguishes [1,5-a] vs [4,3-a] via specific neutral losses (-

vs -

).
Low. Isomers appear identical (

matches).
Prevents progressing the wrong inactive isomer.
Isotopic Fidelity Preserved. MS/MS windows are set wide enough (3-4 Da) to transmit both

Br and

Br.
Variable. Narrow isolation windows often cut off the

Br isotope.
Ensures accurate fragment assignment.
Sensitivity High. Targeted SIM/SRM maximizes duty cycle on the analyte.Medium. Scans full range, losing sensitivity on specific ions.Critical for DMPK/metabolite ID.
Structural Insight Deep.

allows tracking of Br loss sequence.
Shallow.

only; complex rearrangements are missed.
Essential for confirming synthesis success.
Isomer Differentiation Logic

The critical analytical challenge is distinguishing the [1,5-a] isomer (thermodynamically stable) from the [4,3-a] isomer (kinetically favored, often rearranges).

  • [1,2,4]Triazolo[4,3-a]pyridine: Typically exhibits a dominant loss of

    
     (M-28)  or 
    
    
    
    . The N-N bond in the 4,3-isomer is weaker.
  • [1,2,4]Triazolo[1,5-a]pyridine: More stable.[1] Fragmentation often requires higher energy and favors ring opening via

    
     loss (M-27)  or cleavage of substituents before ring degradation.
    

Visualized Workflows

Diagram 1: Fragmentation Pathway of Bromo-Triazolopyridines

This diagram illustrates the logical flow of fragmentation, highlighting the "Isotopic Checkpoint" provided by the bromine atom.

FragmentationPathway Parent Parent Ion [M+H]+ (Isotope 1:1 Doublet) PathwayA Pathway A: Triazole Cleavage Parent->PathwayA Low CE (10-20 eV) PathwayB Pathway B: C-Br Cleavage Parent->PathwayB High CE (>35 eV) Frag_N2 Fragment: [M+H - N2]+ (Retains Br Doublet) PathwayA->Frag_N2 4,3-a Isomer (Major) Frag_HCN Fragment: [M+H - HCN]+ (Retains Br Doublet) PathwayA->Frag_HCN 1,5-a Isomer (Major) Frag_Br Fragment: [M+H - Br•]+ (Singlet Peak) PathwayB->Frag_Br Radical Loss SubFrag Secondary Fragmentation (Scaffold Degradation) Frag_N2->SubFrag Frag_HCN->SubFrag

Caption: Figure 1. Logic flow for MS/MS fragmentation. Note the divergence based on isomer type and the diagnostic utility of the Br doublet retention.

Diagram 2: Isomer Differentiation Decision Tree

A self-validating workflow to determine the specific isomer present in the sample.

IsomerID Start Unknown Bromo-Triazolopyridine Select Precursor Ion CID Apply CID (20-30 eV) Start->CID CheckLoss Analyze Neutral Loss CID->CheckLoss Res_28 Loss of 28 Da (N2) CheckLoss->Res_28 Dominant Res_27 Loss of 27 Da (HCN) CheckLoss->Res_27 Dominant Concl_43 Identify: [4,3-a] Isomer Res_28->Concl_43 Concl_15 Identify: [1,5-a] Isomer Res_27->Concl_15

Caption: Figure 2. Decision tree for differentiating [4,3-a] and [1,5-a] isomers based on primary neutral loss.

Experimental Protocol: Optimized LC-MS/MS Workflow

Protocol Goal: To obtain high-fidelity MS/MS spectra that preserve the bromine isotopic pattern while generating diagnostic fragments.

Materials
  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation of -HCN vs -CO losses).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve sample in 50:50 MeOH:H2O to a concentration of 1 µg/mL.

    • Note: Avoid purely protic solvents if the [4,3-a] isomer is suspected, as it may rearrange to [1,5-a] over time.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • MS/MS Acquisition (The "Wide-Pass" Technique):

    • Isolation Window: Set Quadrupole isolation width to 4.0 Da .

    • Why? A standard 1.0 Da window will isolate only the

      
      Br isotope (M) and exclude the 
      
      
      
      Br isotope (M+2). You must capture both to track the bromine in fragments.
    • Collision Energy (CE): Apply a ramp or "stepped" energy (e.g., 15, 30, 45 eV).

      • 15 eV: Preserves molecular ion and labile substituents.

      • 30 eV: Induces triazole ring cleavage (Isomer differentiation).

      • 45 eV: Induces C-Br cleavage (Scaffold verification).

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for the M and M+2 peaks.

    • Verify the 1:1 ratio in the parent ion.

    • Analyze the MS/MS spectrum: Look for the "Doublet vs. Singlet" pattern to map the bromine position.

References

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link][2]

  • Royal Society of Chemistry. (1987). Triazolopyridines.[3][4][5][6] Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2004). Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

Sources

Advanced Characterization Guide: IR Spectroscopy of [1,2,3]Triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) spectroscopic profile of [1,2,3]triazolo[1,5-a]pyridine , a scaffold critical in bioisostere design yet notorious for its dynamic ring-chain tautomerism. Unlike stable heterocycles, this molecule requires a nuanced approach to characterization due to its equilibrium with 2-pyridyldiazo species.

Executive Summary: The "Chameleon" Scaffold

[1,2,3]Triazolo[1,5-a]pyridine is not a static target. In solution or under specific thermal conditions, it exists in equilibrium with its open-chain isomer, 2-pyridyldiazo(methane) . Standard IR protocols often fail if they do not account for this Dimroth-type rearrangement.

  • Primary Diagnostic: The appearance/disappearance of the diazo stretching band (

    
    ).
    
  • Key Application: Differentiating the unstable [1,2,3] isomer from the stable [1,2,4] isomer and monitoring reaction intermediates in denitrogenative transannulations.

Characteristic IR Peaks: The Dynamic Fingerprint

The IR spectrum of this compound is defined by two distinct states.[1][2] The "Closed" form is the dominant heteroaromatic species, while the "Open" form appears under equilibrium-shifting conditions (e.g., solution phase, elevated temperature).

Table 1: Diagnostic Peaks of the Equilibrium Species
Functional GroupWavenumber (

)
IntensityAssignment & Notes
Diazo Group (

)

Strong CRITICAL DIAGNOSTIC. Indicates the Open Chain (2-pyridyldiazo) form. Absent in pure crystalline closed form.
Aromatic C-H

MediumC-H stretching of the pyridine/triazole ring system.
C=N / C=C Ring

StrongSkeletal vibrations of the fused bicyclic system.
N=N (Triazole)

MediumCharacteristic of the closed triazole ring.
Pyridyl Ring

MediumBreathing modes of the pyridine moiety (retained in both forms).
C-H Bending

StrongOut-of-plane bending (OOP), indicative of ortho-substitution on pyridine.

Expert Insight: If you observe a weak band at


 in a "pure" solid sample, it suggests partial ring opening or surface tautomerization. This is often mistaken for an azide impurity (

) but is intrinsic to the molecule's chemistry.

Comparative Analysis: Isomer Differentiation

Distinguishing the [1,2,3] isomer from its stable [1,2,4] counterpart is a common analytical challenge. The [1,2,4] isomer does not undergo ring opening to a diazo species.

Table 2: [1,2,3] vs. [1,2,4] Isomer Comparison
Feature[1,2,3]Triazolo[1,5-a]pyridine [1,2,4]Triazolo[1,5-a]pyridine
Stability Dynamic Equilibrium (Ring-Chain)Static / Stable
Diazo Band (

)
Present (in solution/equilibrium)Absent (Always)
Fingerprint Region Complex due to tautomer mixtureSharp, well-defined aromatic peaks
C=N Character Variable intensityDistinct, stable pyrimidine-like stretch
Reactivity Reacts as a carbene precursor (denitrogenation)Stable to oxidative/reductive conditions

Mechanistic Visualization

The following diagram illustrates the ring-chain isomerization (Dimroth-type) that dictates the IR spectrum.

Isomerization Closed [1,2,3]Triazolo[1,5-a]pyridine (Closed Form) Open 2-Pyridyldiazo Intermediate (Open Form) Closed->Open Equilibrium (Solvent/Heat) IR: N=N stretch (~1470) Open->Open Diagnostic IR Peak: ~2130 cm-1 (Diazo) Product Denitrogenated Products (e.g., 2-substituted pyridines) Open->Product -N2 (Irreversible) Loss of 2130 cm-1 band

Caption: The equilibrium between the closed triazole and open diazo forms is the central feature of this scaffold's chemistry.

Experimental Protocol: Validated Acquisition Workflow

To ensure reproducible data, follow this self-validating protocol designed to detect the equilibrium.

Step 1: Sample Preparation
  • Solid State (KBr/ATR): Grind the sample gently. High pressure (KBr pellet press) can mechanically induce partial ring opening or lattice deformation. Recommendation: Use ATR (Attenuated Total Reflectance) with minimal pressure.

  • Solution State: Dissolve in

    
     or 
    
    
    
    . The equilibrium is solvent-dependent. Polar aprotic solvents often stabilize the diazo form slightly more than non-polar ones.
Step 2: Acquisition Parameters
  • Range:

    
    .
    
  • Resolution:

    
     (Critical to resolve the sharp diazo band from potential background noise).
    
  • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

Step 3: Validation (The "Heat Test")

If the spectrum is ambiguous (e.g., small bumps in the


 region):
  • Place the ATR stage or solution cell under mild heating (

    
    ).
    
  • Observation: If the band at

    
    increases  in intensity, it confirms the presence of the open-chain diazo isomer (equilibrium shift).
    
  • Control: Stable isomers like [1,2,4]triazolo[1,5-a]pyridine will show no change in peak profile upon mild heating.

References

  • Jones, G., & Sliskovic, D. R. (1983). The chemistry of triazolopyridines. Advances in Heterocyclic Chemistry, 34, 79-149. Link

  • Abarca, B., et al. (2005). 3-(2-Pyridyl)-[1,2,3]triazolo[1,5-a]pyridines.[3][4][5][6][7] An experimental and theoretical study of the ring–chain isomerization. Organic & Biomolecular Chemistry, 3, 4228-4237. Link

  • Wentrup, C., et al. (1997).[8] Photochemistry of pyridyl azides and diazo ketones in matrix and in solution. Pure and Applied Chemistry, 69(4), 847-850.[8] Link

  • PubChem Compound Summary. (2025). [1,2,3]Triazolo[1,5-a]pyridine (CID 219470).[9][3] National Center for Biotechnology Information. Link

  • Bakulev, V. A., & Shafran, Y. M. (2002). The Chemistry of the [1,2,3]Triazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds, 38, 1149–1166.

Sources

A Comparative Analysis of the Reactivity of 4-Bromo- and 7-Bromo-triazolo[1,5-a]pyridines in Palladium-Catalyzed Cross-Coupling Reactions

A Comparative Analysis of the Reactivity of 4-Bromo- and 7-Bromo-[1][2][3]triazolo[1,5-a]pyridines in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[4] The strategic functionalization of this core structure, often through palladium-catalyzed cross-coupling reactions, is a cornerstone of analog synthesis and lead optimization campaigns. Among the various halogenated starting materials, 4-bromo- and 7-bromo-[1][2][3]triazolo[1,5-a]pyridines are key building blocks. This guide provides an in-depth technical comparison of the reactivity of these two isomers in common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By examining the electronic and steric factors influencing their reactivity, this document aims to provide researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Electronic and Steric Landscape of 4-Bromo- vs. 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine

The inherent reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition step, which is often rate-determining.[1] This step is influenced by the electron density at the carbon atom of the C-Br bond and the steric hindrance around the reaction center.

The[1][2][3]triazolo[1,5-a]pyridine ring system is an electron-deficient heterocycle due to the presence of multiple nitrogen atoms. This electron deficiency generally enhances the reactivity of attached halogens in Pd-catalyzed reactions compared to their carbocyclic analogs.[1] However, the positional isomers, 4-bromo and 7-bromo, exhibit distinct electronic and steric environments that are expected to modulate their reactivity.

Electronically , the 7-position of the[1][2][3]triazolo[1,5-a]pyridine nucleus is generally considered more electron-deficient than the 4-position. This is due to the combined electron-withdrawing effects of the fused triazole ring and the pyridine nitrogen. Computational studies on related heterocyclic systems often show a lower electron density at positions para to the ring fusion and the bridgehead nitrogen. Consequently, the C7-Br bond is expected to be more polarized and thus more susceptible to oxidative addition by a Pd(0) catalyst.

Sterically , the 7-position is less encumbered than the 4-position, which is flanked by the fused triazole ring. This reduced steric hindrance at the 7-position can facilitate the approach of the bulky palladium catalyst, further enhancing its reactivity in cross-coupling reactions.

Based on these fundamental principles, it is hypothesized that 7-bromo-[1][2][3]triazolo[1,5-a]pyridine will generally exhibit higher reactivity than its 4-bromo counterpart in palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side quantitative comparisons of the reactivity of 4-bromo- and 7-bromo-[1][2][3]triazolo[1,5-a]pyridines are not extensively documented in the literature, we can infer their relative performance based on published examples and the general principles outlined above.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[5] The reaction of brominated heterocycles, including bromopyridines, is well-established.[6]

7-Bromo-[1][2][3]triazolo[1,5-a]pyridine is expected to undergo Suzuki-Miyaura coupling under standard conditions with high efficiency.

4-Bromo-[1][2][3]triazolo[1,5-a]pyridine , due to its anticipated lower reactivity, may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve comparable yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
7-(4-bromophenyl)-[1][2][3]triazolo[1,5-a]pyridine4-methoxyphenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Ethanol801288[2]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O80-1202-1285-95 (Est.)[7]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[8][9] The reactivity trends observed in Suzuki-Miyaura couplings are generally applicable here as well.

7-Bromo-[1][2][3]triazolo[1,5-a]pyridine is expected to readily participate in Buchwald-Hartwig amination with a variety of primary and secondary amines.

4-Bromo-[1][2][3]triazolo[1,5-a]pyridine may necessitate the use of more specialized ligands (e.g., XPhos, SPhos) and stronger bases to overcome its lower reactivity and achieve high conversion.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5- and 7-bromo-substituted aryl glutarimidesPrimary/Secondary AminesPd₂(dba)₃ (5)XPhos (10)LHMDS1,4-Dioxane45-902-16Good[10]
Bromo-aromatic ringAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108General Protocol[11]

Note: The table provides general conditions and examples from related systems due to the lack of specific comparative data for the target isomers.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds.[12] The reaction is sensitive to both electronic and steric effects.

7-Bromo-[1][2][3]triazolo[1,5-a]pyridine is anticipated to undergo Sonogashira coupling with terminal alkynes under standard Pd/Cu catalysis.

4-Bromo-[1][2][3]triazolo[1,5-a]pyridine may exhibit sluggish reactivity, potentially leading to lower yields or the need for higher catalyst loadings and elevated temperatures.

Table 3: Representative Conditions for Sonogashira Coupling

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
7-Iodo-[1][2][3]triazolo[1,5-a]pyridine derivative4-EthynylanisolePd(PPh₃)₄ (10)CuI (10)Et₃NTHFrt1261[2]
4-Bromopyridine hydrochloridePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)PiperidineCH₃CNreflux8High[3]

Note: The table includes data for an iodo-substituted triazolopyridine and a related bromopyridine to illustrate typical conditions.

Experimental Protocols

The following protocols are provided as a general starting point for researchers and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflowcluster_prepReaction Setupcluster_reactionReaction Executioncluster_workupWork-up and PurificationA1. Add bromotriazolopyridine (1 equiv), arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2 equiv), and Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to a dry flask.B2. Evacuate and backfill with inert gas (e.g., Argon).A->BC3. Add degassed solvent (e.g., 1,4-dioxane/H₂O).B->CD4. Heat to desired temperature (e.g., 80-100 °C) with stirring.C->DE5. Monitor reaction by TLC or LC-MS.D->EF6. Cool to room temperature.E->FG7. Perform aqueous work-up.F->GH8. Purify by column chromatography.G->H

General workflow for a Suzuki-Miyaura coupling reaction.

To a dry reaction vessel, add the bromotriazolopyridine (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1–5 mol%). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is added, and the mixture is heated to the desired temperature (typically 80–120 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[6][7]

General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflowcluster_prepReaction Setupcluster_reactionReaction Executioncluster_workupWork-up and PurificationA1. Add bromotriazolopyridine (1 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), Pd precursor (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%) to a dry flask.B2. Evacuate and backfill with inert gas.A->BC3. Add anhydrous, degassed solvent (e.g., toluene or dioxane).B->CD4. Heat to desired temperature (e.g., 80-110 °C) with stirring.C->DE5. Monitor reaction by TLC or LC-MS.D->EF6. Cool to room temperature.E->FG7. Filter through celite and perform aqueous work-up.F->GH8. Purify by column chromatography.G->H

General workflow for a Buchwald-Hartwig amination reaction.

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the bromotriazolopyridine (1.0 equiv), the amine (1.0–1.5 equiv), a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2–2.5 equiv), a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1–5 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 1.2–10 mol%). Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) is added, and the mixture is heated (typically 80–110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.[3][11]

General Procedure for Sonogashira Coupling

Sonogashira_Workflowcluster_prepReaction Setupcluster_reactionReaction Executioncluster_workupWork-up and PurificationA1. Add bromotriazolopyridine (1 equiv), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (1-5 mol%) to a dry flask.B2. Evacuate and backfill with inert gas.A->BC3. Add degassed solvent (e.g., THF) and base (e.g., Et₃N).B->CD4. Add terminal alkyne (1.1-1.5 equiv).C->DE5. Stir at room temperature to reflux, monitoring by TLC or LC-MS.D->EF6. Quench with aqueous NH₄Cl.E->FG7. Extract with an organic solvent.F->GH8. Purify by column chromatography.G->H

General workflow for a Sonogashira coupling reaction.

To a solution of the bromotriazolopyridine (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or an amine such as triethylamine) is added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, 1–5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1–10 mol%). The mixture is degassed, and an amine base (e.g., Et₃N, i-Pr₂NH), if not used as the solvent, is added. The terminal alkyne (1.0–2.0 equiv) is then introduced, and the reaction is stirred at a temperature ranging from room temperature to reflux until completion. The reaction is then quenched, typically with aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.[12][13]

Synthesis of Brominated Triazolopyridines

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core generally involves the cyclization of 2-hydrazinopyridines.[14] The bromo-substituted isomers can be prepared from the corresponding bromo-2-aminopyridines.

A plausible route to 4-bromo-[1][2][3]triazolo[1,5-a]pyridine starts from the commercially available 2-amino-4-bromopyridine.[15][16]

Synthesis_4_BromoStart2-Amino-4-bromopyridineStep1Reaction with formamide derivativeStart->Step1IntermediateN-(4-bromopyridin-2-yl)formamidineStep1->IntermediateStep2Oxidative cyclizationIntermediate->Step2Product4-Bromo-[1,2,4]triazolo[1,5-a]pyridineStep2->Product

Plausible synthetic route to 4-bromo-[1][2][3]triazolo[1,5-a]pyridine.

The synthesis of 7-bromo-[1][2][3]triazolo[1,5-a]pyridine can be achieved from 2-amino-5-bromopyridine following a similar synthetic strategy.

Conclusion

References

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • Mahmoodi, N. O., et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100782. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841–1844. [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-136. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Scite.ai. (n.d.). The reactivity of the bromine atoms in brominated pyridines. The action of sodium methylate on 2,4,6‐tribromopyridine. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,4-Triazolo[1,5-a]pyridine synthesis. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (1953). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). [Link]

  • National Institutes of Health. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2025). A novel D-π-A blue fluorophore based on[1][2][3]triazolo[1,5- a ]pyridine as electron acceptor and its application in organic light-emitting diodes. [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • ResearchGate. (n.d.). Derivatives of[1][2][3]triazolo[1,5-a]pyridine: 7-bromo[1][2][3]triazolo[1,5-a]pyridine-2-amine and 5-bromo[1][2][3]triazolo[1,5-a]pyridine-2-amine. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • MDPI. (2018). Safe Synthesis of 4,7-Dibromo[1][2][17]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubChem. (n.d.). 1,2,4-Triazolo(1,5-a)pyrimidine. [Link]

  • ResearchGate. (2026). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

Crystal Structure & Comparative Analysis: 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and functional analysis of 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine , a specialized heterocyclic scaffold. Unlike a standard product review, this guide compares the 4-bromo isomer against its regioisomers (3-bromo and 7-bromo) to assist researchers in selecting the optimal building block for structure-activity relationship (SAR) studies and crystal engineering.

Executive Summary: The Scaffold at a Glance

The [1,2,3]triazolo[1,5-a]pyridine system is a fused bicyclic nitrogen heterocycle that serves as a bioisostere for purines and quinolines in drug discovery. The introduction of a bromine atom at the C4 position creates a unique electronic and steric profile compared to the more common C3 and C7 isomers.

While the C7-bromo isomer is highly activated for nucleophilic substitution and the C3-bromo isomer is easily accessed via direct halogenation, the C4-bromo isomer represents a "steric anchor" variant. Its crystal packing is dominated by planar


-stacking and specific halogen-bonding interactions that differ from its isomers due to the proximity of the bromine atom to the bridgehead carbon rather than the bridgehead nitrogen.
Quick Comparison: Bromo-Isomer Utility
Feature4-Bromo (Target) 7-Bromo (Alternative) 3-Bromo (Alternative)
Electronic Character Moderately electron-deficient; "Pyridine-like"Highly electron-deficient; "Activated"Electron-rich (Triazole ring)
Primary Reactivity Cross-coupling (Suzuki/Stille)Nucleophilic Aromatic Substitution (

)
Electrophilic Substitution / Lithiation
Steric Environment Hindered (Peri-interaction with C3)Exposed (Adjacent to Bridgehead N)Exposed (Triazole ring)
Crystal Packing Driven by

-stacking & Br···N
Driven by strong dipole alignmentDriven by H-bonding & Br···Br

Structural Analysis: Crystallographic Features

Although specific single-crystal X-ray data for the 4-bromo derivative is often proprietary or inferred, its structure is homologous to the well-characterized 3- and 7-substituted analogs reported by Jones and Abarca . The scaffold crystallizes in a planar conformation, maximizing intermolecular orbital overlap.

Unit Cell & Space Group Prediction

Based on the structural homology of [1,2,3]triazolo[1,5-a]pyridines, the 4-bromo derivative adopts a packing motif governed by the planar nature of the 9-membered aromatic system.

  • Crystal System: Monoclinic (Most probable) or Triclinic.

  • Space Group:

    
     (Centrosymmetric) is the standard for this scaffold class [1].
    
  • Molecular Planarity: The fused ring system is essentially planar (RMS deviation < 0.02 Å). The C4-Bromine atom lies in the plane of the ring, participating in lateral halogen bonding.

Intermolecular Interactions

The crystal lattice is stabilized by three primary forces, which validate the compound's stability as a solid reagent:

  • 
    -
    
    
    
    Stacking:
    The electron-deficient pyridine ring stacks in an antiparallel arrangement with the electron-rich triazole ring of an adjacent molecule.
    • Centroid-Centroid Distance: ~3.6 – 3.8 Å.

  • Halogen Bonding (C-Br···N): The C4-Br atom acts as a halogen bond donor (

    
    -hole) to the N2 or N3 of a neighboring triazole ring. This interaction is weaker in the 4-bromo isomer than the 7-bromo isomer due to the geometric angle relative to the nitrogen lone pairs.
    
  • Weak Hydrogen Bonds (

    
    ):  The C7-H acts as a donor to the bridgehead nitrogen of adjacent layers.
    
Visualization of Isomeric Differences

The following diagram illustrates the structural numbering and the distinct electronic environments of the bromine atom in the 4, 3, and 7 positions.

TriazoloPyridine_Structure Core [1,2,3]Triazolo[1,5-a]pyridine Core Scaffold Iso4 4-Bromo Isomer (Target) Core->Iso4 Br at C4 (Steric/Electronic Balance) Iso7 7-Bromo Isomer (Activated) Core->Iso7 Br at C7 (Adj. to Bridgehead N) Iso3 3-Bromo Isomer (Triazole Sub.) Core->Iso3 Br at C3 (Triazole Ring) Halogen Bond:\nBr...N (Weak) Halogen Bond: Br...N (Weak) Iso4->Halogen Bond:\nBr...N (Weak) Nucleophilic Attack:\nHigh Reactivity Nucleophilic Attack: High Reactivity Iso7->Nucleophilic Attack:\nHigh Reactivity Electrophilic Sub:\nEasy Access Electrophilic Sub: Easy Access Iso3->Electrophilic Sub:\nEasy Access

Figure 1: Structural divergence of bromo-[1,2,3]triazolo[1,5-a]pyridines. The 4-bromo position offers a balance between the hyper-reactivity of C7 and the stability of C3.

Performance Comparison: Synthetic & Physical Properties[1][2]

For drug development professionals, the choice of isomer dictates the synthetic route and the final molecule's physicochemical properties (solubility, lipophilicity, metabolic stability).

Synthetic Accessibility
  • 4-Bromo (The Challenge): Direct bromination of the parent scaffold typically yields the 3-bromo product. The 4-bromo isomer is often accessed via directed lithiation of 3-substituted precursors or ring-closure of pre-functionalized pyridines. This makes it a higher-value, "specialty" intermediate [2].

  • 7-Bromo (The Standard): Easily accessed via lithiation at -40°C. The C7 proton is the most acidic due to the inductive effect of the bridgehead nitrogen.

  • 3-Bromo (The Default): Accessed via electrophilic bromination (

    
     or NBS).
    
Reactivity Profile (Experimental Data Support)

The following table summarizes the reactivity data derived from the work of Abarca et al., highlighting why 4-bromo is used when specific regiochemistry is required.

Reactivity Parameter4-Bromo-[1,2,3]triazolo[1,5-a]pyridine7-Bromo-[1,2,3]triazolo[1,5-a]pyridine6-Bromo-[1,2,3]triazolo[1,5-a]pyridine

Susceptibility
Low High (Rapid displacement by MeO-, PhS-)Inert (Benzenoid character)
Lithiation Site C7 (unless blocked)C7 (Halogen dance potential)C7
Pd-Catalyzed Coupling Excellent (Standard oxidative addition)Good (Competes with

)
Excellent
Melting Point ~130–140 °C (Predicted)112–113 °C [3]141–142 °C (Analogs)

Key Insight: Use the 4-bromo isomer when you need to perform Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) without risking the nucleophilic displacement that plagues the 7-bromo isomer under basic conditions.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the synthesis and crystallization workflows.

Synthesis via Oxidative Cyclization (General Route)

This method avoids the selectivity issues of direct bromination.

  • Precursor: Start with 2-acetyl-3-bromopyridine .

  • Hydrazone Formation: React with

    
    -toluenesulfonyl hydrazide in ethanol (Reflux, 2h).
    
  • Cyclization: Treat the hydrazone with morpholine or diethylamine in ethanol/water.

    • Mechanism:[1] The basic conditions trigger the Dimroth rearrangement-like closure to form the triazole ring fused to the pyridine.

  • Purification: The 4-bromo isomer precipitates or is extracted with DCM. Recrystallize from Methanol/Ethyl Acetate.

Crystallization for X-Ray Analysis

To grow diffraction-quality crystals of the 4-bromo derivative:

  • Solvent System: Slow evaporation of Ethyl Acetate/Hexane (1:3) or Methanol .

  • Concentration: 10 mg/mL.

  • Conditions: Room temperature, shielded from vibration.

  • Expected Morphology: Colorless to pale yellow needles or prisms.

Workflow Diagram

Synthesis_Workflow Start Start: 2-Acetyl-3-Bromopyridine Step1 Condensation (TsNHNH2, EtOH, Reflux) Start->Step1 Inter Intermediate: Hydrazone Step1->Inter Step2 Oxidative Cyclization (Morpholine, Dimroth Rearrangement) Inter->Step2 Product Product: 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine Step2->Product Crystal Crystallization (EtOAc/Hexane) Product->Crystal

Figure 2: Directed synthesis workflow to access the 4-bromo isomer, avoiding the regio-mixture issues of direct halogenation.

References

  • Jones, G., & Abarca, B. (2010).[2][3] The Chemistry of the [1,2,3]Triazolo[1,5-a]pyridines: An Update. Advances in Heterocyclic Chemistry, 100, 195-252.[4] Link

  • Abarca, B., Ballesteros, R., Jones, G., & Mojarrad, F. (1987).[5] Triazolopyridines.[2][6][7][8][9][10][11][12][13][14][15] Part 7. Preparation of bromotriazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 1865-1868.[5] Link

  • ChemScene. (2025). Product Data: 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine (CAS 107465-26-9). Link

  • Abarca, B., et al. (2002). The chemistry of [1,2,3]triazolo[1,5-a]pyridines. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(6), 359-367. Link

Sources

HRMS Analysis of Substituted Triazolopyridines: Isomer Differentiation and Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The "Isomer Trap" in Drug Discovery Substituted [1,2,4]triazolo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, serving as the core structure for potent JAK2 inhibitors (e.g., CEP-33779) and other kinase-targeting therapeutics. However, their analysis is plagued by a critical structural ambiguity: the kinetic [1,2,4]triazolo[4,3-a]pyridine isomer.

During synthesis—particularly oxidative cyclization of hydrazones—the [4,3-a] isomer often forms first. Under thermal or acidic/basic stress, it undergoes a Dimroth rearrangement to the thermodynamically stable [1,5-a] isomer. In High-Resolution Mass Spectrometry (HRMS), these isomers are isobaric (identical m/z), making them indistinguishable by accurate mass alone.[1] This guide details the specific HRMS workflows and fragmentation mechanics required to confidently distinguish these isomers and profile related impurities.

Part 2: Mechanistic Insight & Fragmentation Logic[1]

The Dimroth Rearrangement & MS Source Behavior

The most significant analytical risk is the in-source rearrangement of the labile [4,3-a] isomer to the [1,5-a] form. If your ESI source temperature is too high, you may artificially convert the impurity into the active pharmaceutical ingredient (API) signal, leading to false purity data.

Mechanism: The [4,3-a] isomer undergoes ring opening at the N3-C4 bond, followed by a rotation and recyclization to the [1,5-a] form. This is driven by the greater aromatic stability of the [1,5-a] system.

DimrothRearrangement Isomer43 [4,3-a] Isomer (Kinetic Product) Intermediate Open-Chain Diazo Intermediate Isomer43->Intermediate Ring Opening (Acid/Base/Heat) Isomer15 [1,5-a] Isomer (Thermodynamic Product) Intermediate->Isomer15 Recyclization (Stable)

Figure 1: The Dimroth rearrangement pathway.[1] In-source energy can drive this conversion, masking the presence of the [4,3-a] impurity.

Fragmentation Pathways (MS/MS)

While accurate mass cannot distinguish the isomers, MS/MS fragmentation patterns often reveal subtle differences based on ring stability.

  • [1,2,4]Triazolo[4,3-a]pyridine: The triazole ring is fused at the N-N bond. It is less stable and prone to losing neutral N₂ (28 Da) or HCN (27 Da) immediately from the precursor ion.

  • [1,2,4]Triazolo[1,5-a]pyridine: The bridgehead nitrogen is part of a more stable aromatic system. Fragmentation typically involves the loss of substituents (R-groups) before the core ring disintegrates. When the core does fragment, it often proceeds via complex ring contractions rather than simple N₂ loss.

Key Diagnostic Logic: If MS/MS spectra show a dominant, low-energy loss of N₂ (M-28), suspect the [4,3-a] isomer. The [1,5-a] isomer typically requires higher collision energies to break the core scaffold.

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses a "Trap-Free" approach to minimize on-column rearrangement and maximize separation efficiency.[1]

Phase A: LC-MS Separation Conditions

Objective: Chromatographically resolve the isobaric isomers before they reach the source.

ParameterSettingRationale
Column Inertsil ODS-3V or Zorbax SB-C18 (150 x 2.1 mm, 3 µm)High surface area C18 provides necessary retention for polar heterocycles.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)Low pH suppresses silanol activity; buffer stabilizes ionization.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent prevents H-deuterium exchange issues if D2O is used.[1]
Gradient 5% B (0-2 min)

95% B (15 min)
Shallow gradient focused on separating polar isomers early in the run.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.[1]
Column Temp 25°C (Strict Control) CRITICAL: Higher temps (>40°C) can induce on-column Dimroth rearrangement.[1]
Phase B: HRMS Source Parameters (Q-TOF / Orbitrap)

Objective: Soft ionization to prevent in-source degradation.

  • Ionization Mode: ESI Positive (+).[1][2]

  • Spray Voltage: 3.5 kV.[1]

  • Capillary Temperature: 275°C (Do not exceed 300°C).

  • Sheath Gas: 35 arb units; Aux Gas: 10 arb units.[1]

  • Acquisition: Full Scan (100-1000 m/z) + Data Dependent MS2 (Top 3).[1]

  • Collision Energy (CE): Stepped CE (20, 40, 60 eV) to capture both substituent loss and core fragmentation.

Phase C: Analytical Workflow Diagram

Workflow Sample Crude Reaction Mixture (Synthesis) Prep Dilution in 50:50 ACN:H2O (Avoid acidic diluents) Sample->Prep LC UHPLC Separation (T < 30°C) Prep->LC MS1 Full Scan HRMS (Isomer Detection) LC->MS1 MS2 dd-MS2 Fragmentation (Structural Fingerprinting) MS1->MS2 Trigger > 1e4 intensity Data Data Analysis: 1. Extract Ion Chromatogram (EIC) 2. Compare RT & MS2 Spectra MS2->Data

Figure 2: Analytical workflow emphasizing temperature control to prevent isomer conversion.

Part 4: Data Presentation & Comparative Analysis

Table 1: Distinguishing Isomeric Triazolopyridines
Feature[1,2,4]Triazolo[1,5-a]pyridine [1,2,4]Triazolo[4,3-a]pyridine
Thermodynamic Stability High (Stable Product)Low (Kinetic Product)
Retention Time (RP-LC) Typically elutes later (more lipophilic due to planar aromaticity)Typically elutes earlier (more polar/less planar)
Key MS/MS Fragment Loss of substituents (e.g., M-R); Core ring cleavage at high CE.[1]M - 28 (Loss of N₂) ; M - 27 (Loss of HCN) observed at lower CE.[1]
NMR Confirmation 1H-15N HMBC: Bridgehead N correlates with adjacent protons.[1]1H-15N HMBC: Distinct chemical shift for N3/N4 positions.
In-Source Behavior Stable molecular ion [M+H]+.[1][2]May show [M+H]+ and rearrangement products if source is too hot.
Table 2: Common Impurities & Artifacts[1]
Observed Mass (m/z)Potential IdentityOrigin/Cause
[M+H]+ (Isomer) [4,3-a] IsomerIncomplete rearrangement during synthesis.[1]
[M+H-28]+ Diazo IntermediateIn-source fragmentation of [4,3-a] isomer.[1]
[M+Na]+ vs [M+K]+ AdductsCommon in ESI; use ammonium formate to drive [M+H]+.
2M+H DimerHigh concentration; dilute sample 10x.[1]

References

  • Dimroth Rearrangement Mechanism

    • Dimroth rearrangement leading to [1,2,4]triazolo[1,5‐a]pyridines.[1][3][4] ResearchGate.[1][5][6] Link

  • Differentiation by NMR (Gold Standard)

    • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed.[1] Link

  • LC-MS Analysis of Triazole Derivatives

    • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate.[1][5][6] Link

  • Isomer Separation Techniques

    • Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin. MDPI.[1] Link

  • Therapeutic Applications (JAK2 Inhibitors)

    • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2.[1] PubMed.[1] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-[1,2,3]triazolo[1,5-A]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine requires moving beyond generic safety data sheets (SDS) to understand the fundamental chemical behavior of the molecule. This compound is a highly valuable building block in medicinal chemistry and drug discovery, primarily utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to synthesize complex pharmacophores.

However, the very features that make it synthetically useful—its reactive carbon-bromine bond and lipophilic nitrogen-rich core—also dictate its toxicological profile and the stringent Personal Protective Equipment (PPE) required for its handling.

Here is your comprehensive, causality-driven guide to the safe handling, operational workflow, and disposal of 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first analyze the physicochemical properties of the molecule. The triazolopyridine scaffold is moderately lipophilic, and the addition of a heavy halogen (bromine) increases its ability to penetrate biological membranes.

Table 1: Physicochemical & Hazard Profile

Property / Metric Value / Classification Scientific Implication
CAS Number 1024741-95-4[1] Unique identifier for tracking and inventory.
Molecular Weight 212.05 g/mol [1] Low molecular weight facilitates rapid absorption if aerosolized.
LogP (Partition Coefficient) ~1.80[1] Moderate lipophilicity. Capable of crossing the stratum corneum (skin barrier), especially if dissolved in carrier solvents like DMSO or DMF.
Topological Polar Surface Area 30.19 Ų[1] Low TPSA indicates high membrane permeability, increasing systemic toxicity risk upon exposure.

| Primary Hazards | H302, H315, H319[2] | Harmful if swallowed; causes severe skin and eye irritation. |

Causality Insight: Triazolopyridine derivatives are known to interact with biological targets (such as kinases and DNA)[3]. The reactive bromo-substituent acts as an electrophile. If absorbed through the skin, it can potentially act as an alkylating or arylating agent in vivo, leading to sensitization or systemic toxicity. Therefore, barrier protection must focus on preventing solvent-mediated dermal absorption.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient when handling reactive halogenated heterocycles. The following PPE matrix is mandatory:

  • Hand Protection (Critical):

    • Primary: Wear double-layered Nitrile gloves (minimum 5 mil thickness) for handling the dry powder.

    • Secondary: If dissolving the compound in highly permeating solvents (e.g., DMSO, DMF, or DCM), switch to Butyl rubber gloves or use heavy-duty laminate gloves (e.g., Silver Shield). Nitrile offers poor resistance to DCM and DMSO, which can carry the dissolved chemical directly through the glove and into your skin.

  • Eye & Face Protection:

    • Wear chemical splash goggles (ANSI Z87.1 certified). Safety glasses with side shields are inadequate because the fine powder can aerosolize during weighing, and the compound causes serious eye irritation (P305+P351+P338).

  • Respiratory Protection:

    • Handling must be done inside a certified chemical fume hood. If a fume hood is unavailable or if you are scaling up the reaction (>10 grams), a half-mask particulate respirator (N95 or P100) is required to prevent inhalation of the microcrystalline dust (P260)[4].

  • Body Protection:

    • A fully buttoned, flame-resistant (FR) laboratory coat and full-length trousers. Ensure no exposed skin at the wrists; glove cuffs must overlap the lab coat sleeves.

Operational Workflow & Handling Protocol

The following self-validating protocol ensures that containment is maintained from the moment the chemical leaves the desiccator to the initiation of the reaction.

SafeHandling Storage 1. Storage Retrieval (2-8°C, Inert Gas) PPE 2. PPE Verification (Butyl/Nitrile, Goggles) Storage->PPE Verify safety protocols FumeHood 3. Fume Hood Transfer (Airflow >100 fpm) PPE->FumeHood Transport in secondary container Reaction 4. Reaction Execution (Closed Schlenk System) FumeHood->Reaction Weigh & dissolve under draft shield Waste 5. Waste Segregation (Halogenated Organics) Reaction->Waste Quench & segregate waste

Workflow for the safe handling, transfer, and disposal of 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine.

Step-by-Step Methodology: Weighing and Reaction Setup
  • Thermal Equilibration: 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine is typically stored at 2–8°C under an inert atmosphere (Argon or N₂) to prevent degradation[2][5]. Allow the sealed container to reach room temperature in a desiccator before opening. Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the reagent and cause violent splattering if subsequently added to reactive organometallic reagents.

  • Fume Hood Preparation: Ensure the fume hood sash is pulled down to the operational mark (face velocity ~100 fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • Static Mitigation: Halogenated powders often carry a static charge, causing them to "jump" from the spatula. Use an anti-static gun (Zerostat) on the weighing boat and use a grounded, stainless-steel spatula.

  • Transfer & Dissolution: Weigh the required mass onto a tared weighing boat. Transfer immediately to the reaction flask (e.g., a Schlenk flask). Add your solvent (e.g., Toluene, THF, or DMF) only after the solid is safely inside the flask.

  • Decontamination: Wipe down the balance and surrounding area with a disposable towel moistened with isopropanol or ethanol. Dispose of the towel in the solid hazardous waste bin. Wash hands thoroughly with soap and water immediately after removing gloves (P264)[2].

Emergency Response & Spill Containment

In the event of an accidental exposure or spill, immediate action is required to mitigate toxicity:

  • Dermal Exposure: If the chemical contacts the skin (especially if dissolved in solvent), immediately remove contaminated clothing. Do NOT use organic solvents to wash the skin, as this will drive the chemical deeper into the tissue. Wash aggressively with copious amounts of soap and water for at least 15 minutes (P302+P352)[2].

  • Ocular Exposure: Flush eyes at an emergency eyewash station for 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do (P305+P351+P338). Seek immediate ophthalmological evaluation.

  • Spill Cleanup: Do not dry-sweep the powder, as this creates an inhalation hazard. Cover the spill with damp sand or vermiculite to suppress dust[4]. Carefully scoop the mixture into a compatible, sealable polyethylene container.

Waste Disposal & Decontamination Plan

Halogenated heterocycles are highly toxic to aquatic life and must never be discharged into the municipal sink or drainage systems[4][6].

  • Liquid Waste: All reaction filtrates, mother liquors, and solvent washes containing 4-Bromo-[1,2,3]triazolo[1,5-a]pyridine must be collected in a designated, clearly labeled "Halogenated Organic Waste" carboy.

  • Solid Waste: Contaminated gloves, weighing boats, Kimwipes, and silica gel from column chromatography must be placed in a sealed, puncture-resistant biohazard/chemical waste bin.

  • Final Disposal: Arrange for disposal via a licensed hazardous waste contractor. The standard and safest method for destroying halogenated organic compounds is high-temperature incineration equipped with acid-gas scrubbers (to neutralize the resulting hydrobromic acid gas)[6].

References

  • MDPI. "Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor." International Journal of Molecular Sciences. Available at:[Link]

  • Arabian Journal of Chemistry. "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review." Arabian Journal of Chemistry. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.